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Foundational

The Molecular Dynamics and Translational Pharmacology of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)

Executive Summary The development of targeted protein degraders has revolutionized modern pharmacotherapeutics. Among small-molecule degraders, 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) stands out due to its unique mech...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted protein degraders has revolutionized modern pharmacotherapeutics. Among small-molecule degraders, 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) stands out due to its unique mechanism of action. Unlike traditional inhibitors that merely block protein function, PAC induces the selective denaturation and subsequent proteasomal degradation of αβ-tubulin heterodimers[1][2]. This technical whitepaper explores the chemical properties, mechanistic causality, and experimental validation of PAC, providing a comprehensive guide for researchers and drug development professionals.

Chemical Identity and Structural Paradigms

PAC is a synthetic derivative of the naturally occurring β-carboline alkaloid class, a pharmacophore well-known for its diverse neurological and antineoplastic activities[3][4]. First identified for its potent antitumor properties[5], PAC was engineered to maximize binding affinity within the cytoskeletal architecture.

Quantitative Chemical and Pharmacodynamic Properties

To establish a baseline for experimental design, the physicochemical and pharmacological parameters of PAC are summarized below[6][7][8]:

ParameterValueCausality / Relevance
Chemical Name 3-(3-Phenoxybenzyl)amino-β-carbolineCore β-carboline scaffold provides the structural basis for target docking.
CAS Number 1327080-54-5Unique identifier for reagent procurement and standardization.
Molecular Formula C₂₄H₁₉N₃ODictates lipophilicity and cellular permeability.
Molecular Weight 365.4 g/mol Falls within the optimal Lipinski Rule of 5 range for small-molecule drugs.
Primary Target αβ-tubulin (Colchicine site)Disrupts microtubule dynamics, preventing mitotic spindle formation.
Cellular Phenotype G2/M phase arrest & ApoptosisDirect consequence of tubulin depletion and mitotic failure.

Mechanistic Pharmacology: The Low-Barrier Hydrogen Bond (LBHB) Paradigm

The traditional paradigm of microtubule-targeting agents (MTAs) relies on competitive or allosteric inhibition—molecules bind to tubulin and sterically hinder the addition of new heterodimers to the growing microtubule plus-end. PAC fundamentally disrupts this paradigm.

The Causality of Degradation

Biochemical studies reveal that PAC does not merely inhibit polymerization; it actively destroys the tubulin heterodimer[2][8]. The causality of this degradation is rooted in sub-atomic interactions:

  • Colchicine Site Docking: PAC binds selectively to the colchicine binding pocket of β-tubulin[4].

  • LBHB Formation: The pyridine nitrogen (N-2) on the β-carboline ring of PAC forms a Low-Barrier Hydrogen Bond (LBHB) with the carboxylate group of the βGlu198 residue on tubulin[2][4][9]. An LBHB is an unusually short and strong hydrogen bond where the proton is shared equally between two heteroatoms with similar pKa values[4].

  • Conformational Destabilization: The immense strength of the LBHB alters the local energy landscape of the tubulin protein, causing a significant drop in its transition midpoint (Tm)[9]. This thermodynamic instability forces the tubulin heterodimer to denature and expose hydrophobic patches[9].

  • Aggregation and Clearance: The denatured tubulin rapidly aggregates. The cell's quality control machinery recognizes these non-native aggregates, leading to polyubiquitinylation and ultimate destruction by the 26S proteasome[4][9].

Mutational studies validate this causality: mutating βGlu198 to Glycine (E198G), Glutamine (E198Q), or Aspartate (E198D) completely abolishes PAC binding and subsequent tubulin degradation, proving that the specific LBHB is the absolute requirement for this pharmacological effect[4].

PAC_Pathway PAC PAC (3-(3-Phenoxybenzyl)amino-β-carboline) Bind Colchicine Site Binding (β-Tubulin) PAC->Bind LBHB Low-Barrier Hydrogen Bond (LBHB) with βGlu198 Bind->LBHB Denature Conformational Destabilization & Denaturation LBHB->Denature Aggregate Tubulin Aggregation Denature->Aggregate Ubiquitin Ubiquitinylation Aggregate->Ubiquitin Proteasome Proteasomal Degradation Ubiquitin->Proteasome

PAC-induced tubulin degradation pathway via LBHB formation and proteasomal clearance.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity, any claim of "protein degradation" must be rigorously differentiated from generalized cytotoxicity or alternative clearance pathways (e.g., autophagy or lysosomal degradation). The following self-validating protocol establishes the causality of PAC-induced proteasomal degradation[4].

Protocol: Validation of Proteasome-Dependent Tubulin Degradation

Objective: To prove that PAC selectively induces ubiquitin-mediated proteasomal degradation of tubulin, rather than triggering autophagic or lysosomal clearance.

Step-by-Step Methodology:

  • Cell Culture & Synchronization: Cultivate HeLa cells in DMEM supplemented with 10% FBS. Synchronize cells to ensure uniform basal tubulin expression.

  • Pathway-Specific Pre-treatment (The Self-Validating Step): Divide the cell population into four distinct cohorts and pre-treat for 2 hours with specific pathway inhibitors[4]:

    • Cohort A (Control): Vehicle only (DMSO).

    • Cohort B (Proteasome Block): 10 μM MG132.

    • Cohort C (Autophagy Block): 5 mM 3-Methyladenine (3-MA).

    • Cohort D (Lysosome Block): 20 mM NH₄Cl.

  • PAC Incubation: Introduce PAC at a concentration of 1-5 μM across all cohorts and incubate for 24 hours[4].

  • Cell Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve ubiquitin chains.

  • Immunoprecipitation (IP): Isolate total tubulin using anti-α and anti-β-tubulin primary antibodies coupled to Protein A/G magnetic beads[4].

  • Western Blot Analysis: Resolve the IP eluate on an SDS-PAGE gel. Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated tubulin species, and anti-tubulin antibodies to quantify total remaining tubulin[4].

Expected Outcomes & Logical Inference: If PAC's mechanism is strictly proteasomal, only Cohort B (MG132) will show a rescue of total tubulin levels and an accumulation of high-molecular-weight ubiquitinated tubulin smears[4]. Cohorts C and D will show complete tubulin degradation, proving that lysosomes and autophagy are not the causal clearance mechanisms[4].

Exp_Workflow CellPrep 1. Cell Culture (HeLa Cells) PreTreat 2. Pre-treatment (MG132 / 3-MA / NH4Cl) CellPrep->PreTreat PACTreat 3. PAC Incubation (Dose-Response) PreTreat->PACTreat Lysis 4. Cell Lysis & Protein Extraction PACTreat->Lysis IP 5. Immunoprecipitation (Anti-α/β-tubulin) Lysis->IP WB 6. Western Blotting (Anti-Ubiquitin) IP->WB

Workflow for validating proteasome-dependent ubiquitinylation of tubulin by PAC.

Translational Potential & Drug Development Implications

The discovery that a small molecule can induce protein degradation simply by forming an LBHB represents a paradigm shift in rational drug design[9]. Traditional PROTACs (Proteolysis Targeting Chimeras) require large, complex bifunctional molecules to bridge a target protein and an E3 ligase. PAC achieves targeted degradation as a monovalent small molecule (MW: 365.4 Da)[6].

By exploiting the interaction between pyridine-like functional groups and protein carboxylates (like βGlu198), medicinal chemists can utilize the PAC-LBHB model to design novel, low-molecular-weight degraders for other historically "undruggable" oncology targets[9]. Furthermore, because PAC actively destroys the tubulin pool rather than just inhibiting it, it exhibits potent anticancer activity and may overcome common resistance mechanisms (such as point mutations or efflux pump overexpression) that plague standard taxane or vinca alkaloid therapies[1][4].

References

  • Yang, J., Li, Y., Qiu, Q., et al. (2022). "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond." Journal of Medicinal Chemistry, 65(13), 9159-9173.[Link]

  • Yang, J., et al. (2021). "A new role of low barrier hydrogen bond in mediating protein stability by small molecules." bioRxiv.[Link]

  • Ikekita, M., et al. (2011). "3-(3-Phenoxybenzyl)amino-beta-carboline: A novel antitumor drug targeting alpha-tubulin." Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787.[Link]

  • PubChem. "3-(3-Phenoxybenzyl)amino-β-carboline (CID 56666556)." National Institutes of Health.[Link]

Sources

Exploratory

Unveiling the Mechanism of Action of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC): A Paradigm Shift in Tubulin Degradation

Executive Summary The landscape of oncology and targeted therapeutics has long relied on occupancy-driven pharmacology, where small molecules bind to and inhibit the function of target proteins. However, 3-(3-Phenoxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The landscape of oncology and targeted therapeutics has long relied on occupancy-driven pharmacology, where small molecules bind to and inhibit the function of target proteins. However, 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a revolutionary leap from simple inhibition to targeted protein destabilization. Originally identified as a potent β-carboline derivative with nanomolar antitumor efficacy[1], PAC acts as a tubulin inhibitor that binds to the colchicine site of αβ-tubulin[2].

Unlike traditional inhibitors that merely block microtubule polymerization, PAC actively induces the selective denaturation and degradation of αβ-tubulin heterodimers[3]. This whitepaper dissects the unique thermodynamic mechanism driving this phenomenon—the formation of a Low-Barrier Hydrogen Bond (LBHB)—and provides a comprehensive guide to the cellular degradation cascade, quantitative profiling, and the self-validating experimental protocols required to study this atypical pharmacology.

Structural Mechanism: The Low-Barrier Hydrogen Bond (LBHB)

The core differentiator of PAC's mechanism of action lies in its structural interaction with β-tubulin. While traditional colchicine-site binders form standard, reversible hydrogen bonds (bond energy ~2–5 kcal/mol), PAC engages in a Low-Barrier Hydrogen Bond (LBHB) [4].

An LBHB occurs when two heteroatoms share a proton almost equally due to unusually short atomic distances (< 2.55 Å) and closely matched pKa values. In the PAC-tubulin complex, this bond forms specifically between the pyridine nitrogen (N-2) of the β-carboline ring and the carboxylate group of the βGlu198 residue within the tubulin hydrophobic pocket[2].

The Thermodynamic Consequence: Because an LBHB possesses significantly higher bond energy (up to 10–20 kcal/mol) than a standard hydrogen bond, it acts as a localized structural anchor. The immense energetic pull exerted by PAC at βGlu198 distorts the native tertiary structure of the tubulin heterodimer. This localized stress propagates through the protein, causing thermodynamic destabilization, unfolding, and the exposure of hydrophobic regions that are normally buried within the native conformation[4].

The Cellular Degradation Cascade

The structural denaturation induced by PAC does not merely inactivate tubulin; it flags the protein for cellular clearance. The exposure of hydrophobic domains leads to rapid protein aggregation. The cell's quality control machinery recognizes these misfolded aggregates, leading to the recruitment of E3 ubiquitin ligases.

The ubiquitinated tubulin is subsequently routed to the 26S proteasome for degradation[2]. The catastrophic depletion of the intracellular tubulin pool prevents mitotic spindle formation, ultimately triggering G2/M phase cell cycle arrest and apoptosis[3].

PAC_Mechanism PAC 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) Tubulin αβ-Tubulin Heterodimer (Colchicine Site) PAC->Tubulin Binds LBHB Low-Barrier Hydrogen Bond (N-2 to βGlu198) Tubulin->LBHB Forms Denaturation Protein Destabilization & Denaturation LBHB->Denaturation Induces conformational stress Aggregation Tubulin Aggregation Denaturation->Aggregation Exposes hydrophobic regions Ubiquitin Ubiquitinylation via E3 Ligases Aggregation->Ubiquitin Recruits clearance machinery Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targets for degradation Arrest G2/M Cell Cycle Arrest & Apoptosis Proteasome->Arrest Depletes microtubule pool

Fig 1: PAC-induced LBHB formation leading to tubulin destabilization, UPS clearance, and cell arrest.

Quantitative Pharmacological Profile

To facilitate cross-study comparisons, the fundamental pharmacological and mechanistic parameters of PAC are synthesized below.

ParameterValue / Description
Compound Name 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)
Primary Target αβ-Tubulin Heterodimer (Colchicine binding site)
Key Interacting Residue βGlu198 (via N-2 of the carboline ring)
Bond Type Low-Barrier Hydrogen Bond (LBHB)
Cellular Phenotype G2/M phase cell cycle arrest, Apoptosis
Clearance Pathway Ubiquitin-Proteasome System (UPS)
In vitro IC50 (Tumor Cells) Nanomolar range (cell-line dependent)

Self-Validating Experimental Protocols

To rigorously study the mechanism of PAC, researchers must move beyond standard viability assays. The following protocols are designed as self-validating systems , incorporating internal controls that explicitly prove causality rather than mere correlation.

Protocol A: Validating the Proteasome-Dependent Clearance Pathway

Objective: To definitively prove that PAC-induced tubulin depletion is caused by active proteasomal degradation rather than lysosomal clearance, autophagy, or transcriptional downregulation[2].

Causality & Rationale: By utilizing three distinct pathway inhibitors alongside a vehicle control, this system isolates the exact clearance mechanism. If tubulin levels are rescued only by the proteasome inhibitor, it logically eliminates all other degradation pathways, validating the UPS as the sole causal mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Plate HeLa cells in 6-well plates at a density of 3×105 cells/well and culture overnight to reach 70-80% confluency.

  • Pathway Blockade (Pre-treatment): Pre-treat separate wells for 2 hours with the following specific inhibitors:

    • Control: DMSO (Vehicle)

    • UPS Blockade: MG132 (10 µM)

    • Lysosomal Blockade: NH4Cl (50 mM)

    • Autophagy Blockade: 3-Methyladenine (3-MA, 5 mM)

  • PAC Induction: Introduce PAC (e.g., 2 µM) to all wells and incubate for 12 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with a protease/phosphatase inhibitor cocktail. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against α-tubulin and β-tubulin. Use GAPDH as an internal loading control.

  • Data Interpretation: PAC treatment alone will show near-total depletion of tubulin bands. Only the MG132-treated lysates will show a restoration of tubulin bands to baseline levels, confirming proteasome dependency.

Protocol B: Confirming LBHB Dependency via Site-Directed Mutagenesis

Objective: To prove that the specific thermodynamic interaction (LBHB) at residue βGlu198 is uniquely responsible for tubulin destabilization[2].

Causality & Rationale: Binding to a pocket does not inherently cause degradation. To prove that the LBHB is the trigger, we must mutate the critical residue (βGlu198) to amino acids that cannot form an LBHB (e.g., Glycine, Glutamine, Aspartate). Crucially, we must include a positive control mutation (βTyr200F)—a nearby residue that interacts with PAC via normal polar interactions. If the Y200F mutant degrades but the E198 mutants do not, it proves that general pocket occupancy is insufficient; the exact chemical geometry enabling the LBHB at position 198 is the absolute causal factor.

Step-by-Step Methodology:

  • Plasmid Construction: Use site-directed mutagenesis to generate four distinct FLAG-tagged β-tubulin mutant plasmids: E198G, E198Q, E198D, and Y200F.

  • Transfection: Transfect HEK293T cells with either Wild-Type (WT) FLAG-β-tubulin or one of the four mutant plasmids using Lipofectamine 3000. Allow 24 hours for protein expression.

  • Compound Treatment: Treat the transfected cells with PAC (2 µM) or DMSO vehicle for 12 hours.

  • Analysis: Lyse the cells and perform Western blot analysis using an anti-FLAG primary antibody to specifically track the exogenous mutant tubulin.

  • Data Interpretation: The WT and Y200F mutants will exhibit severe degradation upon PAC treatment. In stark contrast, the E198G, E198Q, and E198D mutants will remain stable, physically demonstrating that the LBHB at Glu198 is the structural linchpin of the degradation mechanism.

Conclusion and Translational Impact

The discovery of 3-(3-Phenoxybenzyl)amino-β-carboline's mechanism of action represents a critical milestone in pharmacology. It proves that small molecules can act as targeted protein destabilizers without requiring the complex, high-molecular-weight bifunctional structures seen in PROTACs. By rationally designing molecules that form Low-Barrier Hydrogen Bonds with critical residues, drug developers can induce localized thermodynamic collapse in target proteins, co-opting the cell's native proteasome machinery to clear undruggable or highly mutated oncology targets.

References

  • 3-(3-Phenoxybenzyl)amino-beta-carboline: A novel antitumor drug targeting alpha-tubulin. Bioorganic & Medicinal Chemistry Letters.[Link]

  • A new role of low barrier hydrogen bond in mediating protein stability by small molecules. bioRxiv.[Link]

  • Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond. Journal of Medicinal Chemistry / Figshare.[Link]

Sources

Foundational

Targeted Protein Degradation via Low-Barrier Hydrogen Bonds: A Technical Whitepaper on 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper Executive Summary In the landscape of oncology and targete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

In the landscape of oncology and targeted protein degradation, traditional pharmacology has heavily relied on occupancy-driven inhibition (e.g., paclitaxel stabilizing microtubules or vinca alkaloids preventing polymerization). However, the discovery of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) has unveiled a novel, PROTAC-independent mechanism for targeted protein degradation.

As application scientists, we must look beyond simple receptor antagonism. PAC achieves profound anti-tumor efficacy by inducing the selective denaturation and subsequent proteasomal degradation of αβ-tubulin heterodimers. This whitepaper deconstructs the chemical structure of PAC, elucidates the rare Low-Barrier Hydrogen Bond (LBHB) that drives its mechanism of action, and provides field-proven, self-validating protocols for investigating small-molecule-induced protein degradation.

Structural & Physicochemical Deconstruction

The unique pharmacological profile of PAC is entirely dictated by its rationally designed architecture. The molecule consists of a rigid, planar intercalating core fused to a bulky, lipophilic moiety.

  • The β-Carboline Core (Tricyclic pyrido[3,4-b]indole): This planar scaffold is a privileged structure in medicinal chemistry, known for its ability to intercalate into DNA or bind deep within hydrophobic protein pockets. In PAC, the pyridine nitrogen of this core acts as a critical hydrogen bond acceptor/donor.

  • The 3-Phenoxybenzylamino Linker: Attached at the 3-position of the β-carboline ring, this bulky, highly lipophilic group enhances cellular permeability and provides steric bulk. Once the β-carboline core anchors to the target, this bulky group acts as a "wedge," disrupting the native folding of the target protein.

Table 1: Physicochemical & Structural Profile
ParameterSpecification
Common Name PAC; 3-(3-Phenoxybenzyl)amino-β-carboline
IUPAC Name N-[(3-phenoxyphenyl)methyl]-9H-pyrido[3,4-b]indol-3-amine
Molecular Formula C₂₄H₁₉N₃O
Molecular Weight 365.4 g/mol
Primary Target αβ-tubulin heterodimer
Binding Residue βGlu198

Data supported by 1[1].

Mechanism of Action: The LBHB-Driven Degradation Cascade

The defining feature of PAC is not merely that it binds tubulin, but how it binds. PAC forms a Low-Barrier Hydrogen Bond (LBHB) with the βGlu198 residue of tubulin.

The Causality of LBHB-Mediated Degradation: Unlike normal hydrogen bonds (energy ~2–5 kcal/mol), an LBHB occurs when the distance between the heteroatoms is exceptionally short, allowing the hydrogen atom to be shared almost equally. This creates a highly covalent character with bond energies exceeding 10 kcal/mol.

When PAC forms this LBHB with βGlu198, the immense localized bond energy forces a severe conformational shift in the tubulin structure. This shift denatures the protein, exposing internal hydrophobic patches. The aqueous cellular environment forces these hydrophobic patches to aggregate. The cell's quality control machinery recognizes these unnatural aggregates, tags them with poly-ubiquitin chains, and shuttles them to the 26S proteasome for destruction. This cascade effectively induces G2/M phase cell cycle arrest and apoptosis in cancer cells[2][3].

Mechanism PAC PAC (3-(3-Phenoxybenzyl)amino-β-carboline) LBHB Low-Barrier Hydrogen Bond (Pyridine N ↔ βGlu198) PAC->LBHB Tubulin αβ-Tubulin Heterodimer Tubulin->LBHB Denaturation Protein Denaturation & Hydrophobic Exposure LBHB->Denaturation Conformational Shift Aggregation Protein Aggregation Denaturation->Aggregation Loss of Solubility Ubiquitination Poly-Ubiquitin Tagging Aggregation->Ubiquitination Cellular QC Recognition Proteasome 26S Proteasomal Degradation Ubiquitination->Proteasome Target Destruction

Fig 1: LBHB-mediated proteasomal degradation pathway of αβ-tubulin induced by PAC.

Table 2: Pharmacological & Cellular Effects
Assay / ParameterObservation / EffectPathway Implicated
Cell Cycle Analysis G2/M Phase ArrestMicrotubule destabilization/depletion
Cell Viability (HeLa, Hct116) Nanomolar IC₅₀ valuesApoptosis via tubulin loss
Tubulin Heterodimer Levels Selective, dose-dependent decreaseProteasomal degradation

Data derived from 3[3].

Experimental Methodology: Self-Validating Degradation Assays

To rigorously prove that a small molecule like PAC induces degradation rather than simple transcriptional downregulation, application scientists must employ a self-validating experimental matrix . The following protocol utilizes parallel pathway inhibition to isolate the exact mechanism of protein clearance.

Protocol: Parallel Pathway Rescue Assay for Tubulin Degradation

Rationale: Protein degradation occurs via three primary routes: the proteasome, the lysosome, or autophagy. By pre-treating cells with specific inhibitors for each pathway prior to PAC exposure, we create a self-validating logic gate. If only the proteasome inhibitor rescues tubulin levels, we definitively rule out lysosomal and autophagic involvement.

Materials Required:

  • Target Compound: PAC (4[4])

  • Proteasome Inhibitor: MG132 (10 μM)

  • Lysosome Inhibitor: NH₄Cl (20 mM)

  • Autophagy Inhibitor: 3-Methyladenine (3-MA) (5 mM)

  • Cell Line: HeLa or Hct116 cells

Step-by-Step Workflow:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 3×105 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Inhibitor Pre-treatment (The Logic Gate): Divide the wells into five groups:

    • Group A (Vehicle Control): DMSO only.

    • Group B (PAC Only): No pre-treatment.

    • Group C (Proteasome Block): Pre-treat with 10 μM MG132 for 2 hours.

    • Group D (Lysosome Block): Pre-treat with 20 mM NH₄Cl for 2 hours.

    • Group E (Autophagy Block): Pre-treat with 5 mM 3-MA for 2 hours.

  • PAC Dosing: Add PAC (e.g., 5 μM) to Groups B, C, D, and E. Incubate for 12–24 hours. Causality note: This timeframe allows sufficient time for the LBHB to denature tubulin and trigger the ubiquitination cascade.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to collect the supernatant.

  • Western Blot Analysis: Resolve 30 μg of protein per lane via SDS-PAGE. Transfer to a PVDF membrane and probe with anti-α-tubulin and anti-β-tubulin primary antibodies. Use GAPDH as a loading control.

  • Data Interpretation:

    • If PAC induces degradation, Group B will show depleted tubulin.

    • Because PAC relies on the proteasome, only Group C (MG132) will show rescued (normal) tubulin levels, while Groups D and E will remain depleted. This perfectly validates the proteasomal dependency of PAC[3].

Workflow Seed 1. Seed HeLa Cells Pretreat 2. Pre-treat with Inhibitors (MG132, 3-MA, NH4Cl) Seed->Pretreat Dose 3. Dose with PAC (Time-course) Pretreat->Dose Lysis 4. Cell Lysis & Protein Extraction Dose->Lysis WB 5. Western Blot (Anti-α/β-Tubulin) Lysis->WB Validate 6. Pathway Validation (Proteasome vs. Lysosome) WB->Validate

Fig 2: Self-validating experimental workflow to determine the degradation pathway of tubulin.

Conclusion & Future Perspectives

The structural architecture of 3-(3-Phenoxybenzyl)amino-β-carboline represents a paradigm shift in small-molecule drug design. By leveraging a Low-Barrier Hydrogen Bond, PAC bypasses the need for complex, high-molecular-weight PROTACs (Proteolysis Targeting Chimeras) to achieve targeted protein degradation.

For drug development professionals, the β-carboline scaffold, when paired with bulky lipophilic moieties like the 3-phenoxybenzyl group, offers a promising template for designing next-generation degraders. Future research should focus on utilizing X-ray crystallography and NMR to map LBHB potential in other oncogenic targets, applying the self-validating protocols outlined herein to confirm mechanism-of-action.

References

  • Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond. Journal of Medicinal Chemistry (ACS Publications). June 28, 2022. 3

  • 3-(3-Phenoxybenzyl)amino-β-carboline | C24H19N3O | CID 56666556. PubChem (NIH). 1

  • 3-(3-Phenoxybenzyl)amino-β-carboline | Tubulin Inhibitor. MedChemExpress. 4

Sources

Exploratory

The Advent of a Dual-Action Anticancer Agent: A Technical Guide to 3-(3-Phenoxybenzyl)amino-β-carboline

Abstract The β-carboline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant biological activities. This technical guide delves into the discovery and hist...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The β-carboline scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of compounds with significant biological activities. This technical guide delves into the discovery and history of a particularly promising derivative, 3-(3-phenoxybenzyl)amino-β-carboline. This molecule has emerged as a potent anticancer agent with a dual mechanism of action, functioning as both a microtubule-destabilizing agent and a modulator of multidrug resistance. We will explore its synthetic pathway, elucidate its mechanisms of action, and present a comprehensive overview of its pharmacological profile. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a deeper understanding of this compelling therapeutic candidate.

Introduction: The Versatile β-Carboline Scaffold

The β-carboline core, a tricyclic indole alkaloid, is found in numerous natural products and has been a focal point for synthetic chemists and pharmacologists for decades[1]. The planar nature of the β-carboline ring system allows it to intercalate with DNA, and its structural features enable interactions with a wide array of biological targets, including various receptors and enzymes[1]. This inherent versatility has led to the development of β-carboline derivatives with a broad spectrum of pharmacological activities, including antitumor, antiviral, and neuropharmacological effects[1][2]. The exploration of this scaffold continues to yield novel compounds with significant therapeutic potential.

Discovery and Genesis of 3-(3-Phenoxybenzyl)amino-β-carboline

The journey to the discovery of 3-(3-phenoxybenzyl)amino-β-carboline is rooted in systematic structure-activity relationship (SAR) studies aimed at identifying novel β-carboline derivatives with potent anticancer activity. Initial investigations into various substituted β-carbolines revealed that modifications at the 3-position of the β-carboline ring could significantly influence their cytotoxic effects.

A pivotal publication by Ikeda and colleagues in 2011 brought 3-(3-phenoxybenzyl)amino-β-carboline (designated as compound 2h in their study) to the forefront of cancer research[3]. This research detailed the synthesis and evaluation of a series of 3-amino-β-carboline derivatives, with the 3-phenoxybenzyl substituent proving to be particularly effective. The compound demonstrated exceptionally high activity against tumor cell lines, with an IC50 value of 0.074 μM[3]. This discovery marked a significant milestone, identifying a novel and highly potent β-carboline-based antitumor agent.

Synthetic Pathway: A Step-by-Step Protocol

The synthesis of 3-(3-phenoxybenzyl)amino-β-carboline can be achieved through a multi-step process, typically starting from L-tryptophan. The following protocol is a synthesized representation based on established methodologies for creating the β-carboline core and subsequent functionalization.

Experimental Protocol: Synthesis of 3-(3-Phenoxybenzyl)amino-β-carboline

Step 1: Synthesis of 1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid

  • To a solution of L-tryptophan (1.0 eq) in water, add aqueous formaldehyde (1.2 eq).

  • Adjust the pH to approximately 4-5 with acetic acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid.

Step 2: Aromatization to β-Carboline-3-carboxylic Acid

  • Suspend the 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (1.0 eq) in a high-boiling point solvent such as xylene.

  • Add a dehydrogenating agent, for example, 10% palladium on carbon (Pd/C) (0.1 eq).

  • Heat the mixture at reflux for 8-12 hours.

  • Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain β-carboline-3-carboxylic acid.

Step 3: Synthesis of 3-Amino-β-carboline

  • Convert the β-carboline-3-carboxylic acid to its corresponding acyl azide. This can be achieved by first converting the carboxylic acid to the acid chloride using thionyl chloride, followed by reaction with sodium azide.

  • Perform a Curtius rearrangement on the acyl azide by heating it in an inert solvent (e.g., toluene). The isocyanate intermediate is then hydrolyzed with an acid to yield 3-amino-β-carboline.

Step 4: Synthesis of 3-(3-Phenoxybenzyl)amino-β-carboline

  • Dissolve 3-amino-β-carboline (1.0 eq) and 3-phenoxybenzaldehyde (1.1 eq) in a suitable solvent such as methanol.

  • Add a reducing agent, for example, sodium borohydride (NaBH4) (1.5 eq), portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(3-phenoxybenzyl)amino-β-carboline.

G cluster_0 Core Synthesis cluster_1 Final Functionalization L-Tryptophan L-Tryptophan Tetrahydro-β-carboline-3-carboxylic Acid Tetrahydro-β-carboline-3-carboxylic Acid L-Tryptophan->Tetrahydro-β-carboline-3-carboxylic Acid Pictet-Spengler Reaction Formaldehyde Formaldehyde Formaldehyde->Tetrahydro-β-carboline-3-carboxylic Acid β-Carboline-3-carboxylic Acid β-Carboline-3-carboxylic Acid Tetrahydro-β-carboline-3-carboxylic Acid->β-Carboline-3-carboxylic Acid Aromatization Pd/C, Xylene Pd/C, Xylene Pd/C, Xylene->β-Carboline-3-carboxylic Acid 3-Amino-β-carboline 3-Amino-β-carboline β-Carboline-3-carboxylic Acid->3-Amino-β-carboline Functional Group Transformation Curtius Rearrangement Curtius Rearrangement Curtius Rearrangement->3-Amino-β-carboline 3-(3-Phenoxybenzyl)amino-β-carboline 3-(3-Phenoxybenzyl)amino-β-carboline 3-Amino-β-carboline->3-(3-Phenoxybenzyl)amino-β-carboline Reductive Amination 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde 3-Phenoxybenzaldehyde->3-(3-Phenoxybenzyl)amino-β-carboline NaBH4, Methanol NaBH4, Methanol NaBH4, Methanol->3-(3-Phenoxybenzyl)amino-β-carboline

Caption: Synthetic workflow for 3-(3-Phenoxybenzyl)amino-β-carboline.

Mechanisms of Action: A Two-Pronged Attack on Cancer

3-(3-Phenoxybenzyl)amino-β-carboline exerts its potent anticancer effects through a dual mechanism of action, making it a particularly compelling candidate for further development.

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

The initial groundbreaking research by Ikeda et al. identified α-tubulin as a primary intracellular target of 3-(3-phenoxybenzyl)amino-β-carboline[3]. Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the cytoskeleton and are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to α-tubulin, 3-(3-phenoxybenzyl)amino-β-carboline disrupts the dynamic instability of microtubules, leading to a cascade of events that culminate in cell death.

The consequences of this interaction include:

  • G2/M Cell Cycle Arrest: Disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase[3].

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by chromatin condensation, DNA fragmentation, and the activation of caspases, ultimately leading to programmed cell death[3].

Overcoming Multidrug Resistance: Inhibition of P-glycoprotein (ABCB1)

A more recent and equally significant discovery is the ability of β-carboline derivatives to inhibit the function of P-glycoprotein (P-gp), also known as ATP-binding cassette subfamily B member 1 (ABCB1)[4]. P-gp is a transmembrane efflux pump that is overexpressed in many cancer cell types and is a major contributor to multidrug resistance (MDR), a phenomenon where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs[1][5].

By inhibiting P-gp, 3-(3-phenoxybenzyl)amino-β-carboline can:

  • Increase Intracellular Drug Concentration: It blocks the efflux of co-administered chemotherapeutic agents that are P-gp substrates, thereby increasing their intracellular concentration and enhancing their cytotoxic effects[4].

  • Reverse Multidrug Resistance: The inhibition of P-gp can re-sensitize resistant cancer cells to conventional chemotherapy, offering a promising strategy to overcome MDR[4].

Mechanistically, β-carboline derivatives have been shown to directly bind to ABCB1 and inhibit its efflux function without affecting the normal expression of the protein[4]. This direct inhibition ensures a stable intracellular concentration of co-administered drugs.

G cluster_0 Cellular Effects Compound 3-(3-Phenoxybenzyl)amino- β-carboline Tubulin α-Tubulin Compound->Tubulin Binds to Pgp P-glycoprotein (ABCB1) Compound->Pgp Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Leads to Drug_Efflux_Inhibition Inhibition of Drug Efflux Pgp->Drug_Efflux_Inhibition Results in Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Causes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces MDR_Reversal Reversal of Multidrug Resistance Drug_Efflux_Inhibition->MDR_Reversal Contributes to

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Foundational

Pharmacological profile of phenoxybenzylamino carbolines

An In-depth Technical Guide to the Pharmacological Profile of Phenoxybenzylamino Carbolines Foreword The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and syn...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Pharmacological Profile of Phenoxybenzylamino Carbolines

Foreword

The β-carboline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This guide delves into a specific, highly potent subclass: phenoxybenzylamino carbolines. Our focus will be on elucidating their pharmacological profile, with a primary emphasis on their well-documented antitumor properties. We will dissect their mechanism of action, from molecular target engagement to the resulting cellular fate. This document is designed for researchers, scientists, and drug development professionals, providing not only a comprehensive overview but also detailed experimental protocols and the scientific rationale behind them.

The β-Carboline Scaffold: A Foundation for Potent Bioactivity

Carbolines are a class of heterocyclic indole alkaloids, existing as four distinct isomers (α, β, γ, and δ) based on the position of the nitrogen atom in their pyridine ring.[3] Among these, β-carbolines are the most extensively studied, renowned for their diverse pharmacological effects, which include antitumor, neuroprotective, antimicrobial, and antiparasitic activities.[3][4] The planar, tricyclic nature of the β-carboline ring system allows it to interact with various biological targets, including enzymes and DNA.[5]

The addition of a phenoxybenzylamino side chain at the C-3 position of the β-carboline core has proven to be a critical modification, yielding compounds with exceptionally high cytotoxic potency against cancer cell lines. This guide will focus on these specific derivatives to provide a detailed pharmacological blueprint.

Synthesis of 3-(Phenoxybenzyl)amino-β-carbolines

The construction of the β-carboline framework is most commonly achieved through established synthetic routes like the Pictet-Spengler reaction.[6][7] Subsequent modifications are then performed to introduce the desired side chains. The synthesis of a representative compound, 3-(3-phenoxybenzyl)amino-β-carboline, serves as an excellent case study.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a common synthetic pathway. The rationale is to first build the core β-carboline structure and then couple it with the phenoxybenzylamine moiety.

Step 1: Synthesis of 3-amino-β-carboline (Intermediate)

  • Reaction Setup: A mixture of 1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid (a product of the Pictet-Spengler reaction between L-tryptophan and formaldehyde) is suspended in a suitable solvent like acetic acid.[8]

  • Oxidation & Decarboxylation: An oxidizing agent, such as potassium dichromate, is added portion-wise to the stirred suspension at an elevated temperature (e.g., 100°C).[8] This step serves a dual purpose: it aromatizes the tetrahydro-β-carboline to the fully aromatic β-carboline and induces decarboxylation.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) and the resulting precipitate is filtered, washed, and dried to yield the 3-amino-β-carboline intermediate.

Step 2: Coupling with 3-Phenoxybenzaldehyde

  • Reductive Amination: The 3-amino-β-carboline intermediate is dissolved in a solvent like methanol along with 3-phenoxybenzaldehyde.

  • Imine Formation: The mixture is stirred, often with a dehydrating agent or under conditions that favor the removal of water, to form the corresponding imine.

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added carefully to the mixture to reduce the imine to the final secondary amine product, 3-(3-phenoxybenzyl)amino-β-carboline.

  • Purification: The final product is purified using standard techniques like column chromatography on silica gel.

Causality Note: The choice of a two-step reductive amination process is crucial for selectively forming the desired C-N bond without over-alkylation. The initial imine formation is reversible, but its immediate reduction by NaBH₄ drives the reaction to completion.

Visualization: Synthetic Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Side Chain Coupling Tryptophan Tryptophan Tetrahydro-β-carboline Tetrahydro-β-carboline Tryptophan->Tetrahydro-β-carboline Pictet-Spengler (w/ Formaldehyde) 3-Amino-β-carboline 3-Amino-β-carboline Tetrahydro-β-carboline->3-Amino-β-carboline Oxidation & Decarboxylation Imine Intermediate Imine Intermediate 3-Amino-β-carboline->Imine Intermediate + 3-Phenoxybenzaldehyde Final Product 3-(3-Phenoxybenzyl)amino -β-carboline Imine Intermediate->Final Product Reduction (e.g., NaBH₄)

Caption: Synthetic pathway for 3-(3-phenoxybenzyl)amino-β-carboline.

Core Pharmacological Profile: Antitumor Activity

The primary and most well-characterized pharmacological effect of phenoxybenzylamino carbolines is their potent antitumor activity. This activity stems from a precise molecular interaction that triggers a cascade of cellular events culminating in apoptosis.

Primary Mechanism of Action: α-Tubulin Targeting

Through affinity chromatography and peptide mass fingerprinting, the direct interacting protein for 3-(3-phenoxybenzyl)amino-β-carboline has been identified as α-tubulin.[9][10] Tubulin proteins (α and β) are the building blocks of microtubules, which are essential components of the cellular cytoskeleton. Microtubules play a critical role in maintaining cell structure, intracellular transport, and, most importantly, the formation of the mitotic spindle during cell division.

By binding to α-tubulin, phenoxybenzylamino carbolines disrupt microtubule dynamics. This interference prevents the proper formation and function of the mitotic spindle, leading to a halt in the cell division process.[9]

Cellular Effects: G2/M Arrest and Apoptosis

The disruption of the mitotic spindle activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism. This activation prevents cells from progressing from metaphase to anaphase, effectively arresting the cell cycle in the G2/M phase.[11]

Prolonged G2/M arrest is an unsustainable state for the cell and ultimately triggers the intrinsic apoptotic pathway.[9][11] This programmed cell death is characterized by:

  • Chromatin Condensation: Observed via Hoechst 33342 staining.[9]

  • DNA Fragmentation: Detected by agarose gel electrophoresis.[9][11]

  • Caspase Activation: Western blot analysis confirms the cleavage and activation of executioner caspases, such as caspase-3.[9]

Visualization: Mechanism of Action Pathway

G Compound Phenoxybenzylamino Carboline Target α-Tubulin Compound->Target Process Disruption of Microtubule Dynamics Target->Process Checkpoint Mitotic Spindle Checkpoint Activation Process->Checkpoint Arrest G2/M Phase Cell Cycle Arrest Checkpoint->Arrest Apoptosis Induction of Apoptosis Arrest->Apoptosis

Caption: Cellular mechanism of antitumor activity.

In Vitro Pharmacological Evaluation

A series of robust in vitro assays are required to quantify the antitumor activity of these compounds and validate their mechanism of action.

Antiproliferative Activity: MTT Assay

This assay is a standard colorimetric method for assessing cell viability and proliferation.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HeLa S-3) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the phenoxybenzylamino carboline compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC₅₀ (half-maximal inhibitory concentration) is determined by plotting viability against compound concentration.

Self-Validation Note: The inclusion of a positive control (e.g., a known tubulin inhibitor like Taxol) and a vehicle control (e.g., DMSO) is essential for validating the assay's performance and ensuring that any observed effects are due to the compound itself and not the solvent.

Quantitative Data Summary

Compound IDModificationCell LineIC₅₀ (µM)Reference
10e 3-(3-phenoxybenzyl)amino-β-carbolineHeLa S-30.074[9][11]
17c 8-methylamino-3-(3-phenoxybenzyl)amino-β-carbolineHeLa S-30.032[11]
Cell Cycle Analysis: Flow Cytometry

This technique is used to quantify the distribution of cells in different phases of the cell cycle.

Protocol:

  • Treatment: Cells are treated with the compound at a concentration near its IC₅₀ for a defined period (e.g., 24 hours).

  • Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as Propidium Iodide (PI). The amount of PI fluorescence is directly proportional to the amount of DNA in the cell.

  • Analysis: The stained cells are analyzed on a flow cytometer. The data is plotted as a histogram of fluorescence intensity, which reveals the percentage of cells in the G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this stage.[11]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the phenoxybenzylamino carboline structure has provided key insights into the features required for high potency.

  • The Phenoxybenzylamino Moiety is Critical: The presence of this entire group at the C-3 position is a primary driver of the high antitumor activity.

  • Substitutions on the Carboline Ring: Adding small, electron-donating groups to the carboline core can enhance potency. For example, the addition of a methylamino group at the C-8 position (compound 17c) increased the activity against HeLa S-3 cells more than twofold compared to the unsubstituted parent compound (10e).[11]

  • Chlorination at C-6: The addition of a chlorine atom at the C-6 position did not significantly alter the type of cell death induced, suggesting this position is less critical for the primary mechanism of action.[11]

Visualization: Key SAR Features

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Exploratory

In Vitro Studies of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC): Mechanisms of Tubulin Degradation via Low-Barrier Hydrogen Bonding

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary The transition from classical target inhibition to targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The transition from classical target inhibition to targeted protein degradation represents a paradigm shift in modern pharmacology. While most degradation strategies rely on heterobifunctional molecules (e.g., PROTACs) or molecular glues, recent in vitro studies have unveiled a novel, small-molecule-driven degradation mechanism. 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) is a potent tubulin inhibitor that induces the selective degradation of αβ-tubulin heterodimers[1][2].

Unlike traditional microtubule-targeting agents (MTAs) that merely stabilize or destabilize microtubule dynamics, PAC actively denatures tubulin[2]. This whitepaper dissects the physicochemical causality behind PAC's efficacy—specifically the formation of a Low-Barrier Hydrogen Bond (LBHB)—and outlines self-validating in vitro protocols required to robustly quantify this unique pharmacological profile.

Mechanistic Causality: The Low-Barrier Hydrogen Bond (LBHB)

To study PAC effectively, researchers must understand why it causes degradation rather than mere inhibition. The structural activity of PAC is underpinned by a highly specific interaction: the formation of a Low-Barrier Hydrogen Bond (LBHB) between the pyridine nitrogen of the β-carboline scaffold and the carboxyl group of the βGlu198 residue on β-tubulin[2][3].

The Physics of the LBHB

Standard hydrogen bonds are predominantly electrostatic. In contrast, an LBHB occurs when the distance between the heteroatoms is unusually short, allowing the hydrogen atom to be shared almost equally between the donor and acceptor. This imparts a partially covalent character to the bond.

The Degradation Cascade
  • Binding & LBHB Formation: PAC binds to the tubulin heterodimer, forming the LBHB at βGlu198[3].

  • Conformational Denaturation: The excessive strength of the LBHB forces a stoichiometric shift in the protein's tertiary structure, leading to localized denaturation[2].

  • Aggregation: The exposed hydrophobic domains of the denatured tubulin cause the proteins to rapidly aggregate[3].

  • Ubiquitinylation & Degradation: The cellular quality-control machinery recognizes these non-native aggregates, polyubiquitinylates them, and targets them for destruction via the Ubiquitin-Proteasome System (UPS)[3].

  • Phenotypic Outcome: The catastrophic loss of tubulin halts spindle formation, triggering G2/M cell cycle arrest and subsequent apoptosis[1][4].

Mechanism PAC PAC (3-(3-Phenoxybenzyl)amino-β-carboline) LBHB Low-Barrier Hydrogen Bond (LBHB) PAC->LBHB Tubulin αβ-Tubulin Heterodimer (βGlu198) Tubulin->LBHB Denaturation Protein Denaturation LBHB->Denaturation Aggregation Protein Aggregation Denaturation->Aggregation Ubiquitination Ubiquitinylation by UPS Aggregation->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation Arrest G2/M Cell Cycle Arrest & Apoptosis Degradation->Arrest

Fig 1: PAC-induced tubulin degradation pathway via low-barrier hydrogen bond formation.

Quantitative Data Summary

When establishing baseline metrics for PAC in your laboratory, expect the following pharmacological parameters based on authoritative biochemical profiling[1][2][3]:

ParameterObservation / TargetMechanistic Implication
Primary Target αβ-Tubulin HeterodimerDirect disruption of cytoskeletal integrity.
Binding Interface βGlu198Essential for LBHB formation; mutation at this site confers resistance.
Intermediate State Insoluble AggregatesPre-requisite for UPS recognition.
Degradation Pathway Ubiquitin-Proteasome SystemDegradation is reversible via proteasome inhibitors (e.g., MG132).
Cellular Phenotype G2/M Phase ArrestComplete failure of the mitotic spindle assembly checkpoint.
Terminal Fate ApoptosisPotent anticancer efficacy in vitro.

Self-Validating In Vitro Protocols

As a Senior Application Scientist, I mandate that all degradation assays be designed as self-validating systems . If you observe a loss of tubulin via Western blot, you must experimentally prove that this is due to proteasomal degradation of aggregates rather than transcriptional downregulation or cleavage.

The following protocols utilize mechanistic uncoupling to isolate each phase of the PAC mechanism.

Protocol A: Validating Proteasome-Dependent Degradation

To prove that PAC degrades tubulin via the UPS, we use MG132 (a potent proteasome inhibitor) to uncouple ubiquitinylation from actual degradation.

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or A549) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Pre-treatment (The Control Valve): Pre-treat half of the wells with 10 µM MG132 for 2 hours. This blocks the proteasome, acting as our self-validating control.

  • PAC Administration: Treat cells with a dose-response gradient of PAC (e.g., 0, 1, 5, and 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using standard RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Immunoblotting: Run lysates on an SDS-PAGE gel. Probe for α-tubulin, β-tubulin, and GAPDH (loading control).

  • Causality Check: In PAC-only wells, tubulin bands should diminish dose-dependently. In PAC + MG132 wells, tubulin levels must be rescued. If rescue does not occur, the loss of tubulin is not proteasome-dependent.

Protocol B: Tubulin Aggregation Assay (Ultracentrifugation)

Because PAC denatures tubulin prior to degradation, inhibiting the proteasome will cause denatured tubulin to accumulate as insoluble aggregates[2][3]. We isolate these using ultracentrifugation.

  • Treatment: Treat cells with PAC + MG132 for 12 hours to allow aggregates to accumulate without being destroyed.

  • Mild Extraction: Lyse cells in a mild, non-denaturing buffer (0.5% Triton X-100, 50 mM Tris-HCl, 150 mM NaCl) to ensure aggregates remain intact. Do not use SDS or RIPA here, as strong detergents will artificially solubilize the aggregates.

  • Fractionation: Transfer lysates to ultracentrifuge tubes. Spin at 100,000 × g for 30 minutes at 4°C.

  • Separation:

    • Carefully aspirate the Supernatant (Soluble fraction containing native proteins).

    • Resuspend the Pellet (Insoluble fraction containing aggregates) in an equal volume of 1X SDS sample buffer.

  • Analysis: Western blot both fractions.

  • Causality Check: Vehicle-treated cells will show tubulin exclusively in the supernatant. PAC-treated cells will show a stoichiometric shift of tubulin from the supernatant into the pellet, definitively proving denaturation and aggregation.

Workflow Treat PAC Treatment +/- MG132 Lyse Mild Lysis (0.5% Triton X-100) Treat->Lyse Centrifuge Ultracentrifugation (100,000 x g) Lyse->Centrifuge Fraction Fractionation (Supernatant vs Pellet) Centrifuge->Fraction WB Western Blot (α/β-Tubulin) Fraction->WB

Fig 2: Self-validating in vitro workflow for assessing tubulin denaturation and aggregation.

Conclusion & Future Directions

The discovery of PAC's mechanism elevates the concept of small-molecule degraders. By proving that a single, highly optimized Low-Barrier Hydrogen Bond can trigger localized protein denaturation and subsequent UPS-mediated clearance, researchers can apply this blueprint to other undruggable targets[3]. When executing the in vitro studies described above, rigorous adherence to fractionation and proteasome-inhibition controls is non-negotiable to maintain scientific integrity and definitively prove the LBHB-driven degradation cascade.

References

  • Title: Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: 3-(3-Phenoxybenzyl)amino-β-carboline (Compound CID 56666556) Source: PubChem (National Institutes of Health) URL: [Link]

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Foundational

Spectroscopic Profile of 3-(3-Phenoxybenzyl)amino-β-carboline: A Technical Guide

Introduction 3-(3-Phenoxybenzyl)amino-β-carboline is a synthetic derivative of the β-carboline alkaloid family, a class of compounds known for their wide range of pharmacological activities. This particular derivative ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(3-Phenoxybenzyl)amino-β-carboline is a synthetic derivative of the β-carboline alkaloid family, a class of compounds known for their wide range of pharmacological activities. This particular derivative has garnered significant interest within the drug development community due to its potent antitumor properties, specifically its ability to target α-tubulin[1]. The structural complexity and therapeutic potential of this molecule necessitate a thorough understanding of its physicochemical properties, of which its spectroscopic signature is paramount for identification, characterization, and quality control in research and development settings.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-(3-Phenoxybenzyl)amino-β-carboline. While direct experimental spectra for this specific compound are not publicly available in the literature, this document, grounded in the principles of spectroscopic analysis and supported by data from closely related β-carboline analogues, offers a robust predictive analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of β-carboline chemistry and its applications.

The molecular structure of 3-(3-Phenoxybenzyl)amino-β-carboline, with the IUPAC name N-[(3-phenoxyphenyl)methyl]-9H-pyrido[3,4-b]indol-3-amine, consists of a tricyclic β-carboline core, an amino linker at the 3-position, and a 3-phenoxybenzyl substituent. This unique combination of moieties gives rise to a distinct spectroscopic fingerprint.

Caption: Chemical structure of 3-(3-Phenoxybenzyl)amino-β-carboline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 3-(3-Phenoxybenzyl)amino-β-carboline are based on the analysis of its constituent chemical environments and comparison with known β-carboline derivatives.

Experimental Protocol (Predicted)

A detailed, step-by-step methodology for acquiring NMR data would typically involve:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(3-Phenoxybenzyl)amino-β-carboline in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and dispersion.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition: Obtain a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR.

  • 2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the β-carboline core, the phenoxybenzyl group, the methylene bridge, and the amine proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H (Indole)
~8.8s1HH-1
~8.3d1HH-4
~8.1d1HH-5
~7.6d1HH-8
~7.5t1HH-6
~7.3t1HH-7
~7.4-7.0m9HAr-H (Phenoxybenzyl)
~6.5t1HN-H (Amino)
~4.6d2H-CH₂-
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The carbon NMR spectrum will show signals for the quaternary and methine carbons of the fused ring system and the substituted benzyl group.

Chemical Shift (δ, ppm)Assignment
~157C (phenoxy)
~156C (phenoxy)
~143C-4a
~141C-9a
~140C-1'
~138C-1
~135C-3
~130Ar-C
~129Ar-C
~128C-8a
~124Ar-C
~122C-5
~121C-6
~119Ar-C
~118C-4b
~113C-4
~112C-8
~46-CH₂-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation.

Experimental Protocol (Predicted)

For a compound like 3-(3-Phenoxybenzyl)amino-β-carboline, Electrospray Ionization (ESI) would be a suitable method.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the mass spectrometer's ion source via a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the most abundant ion.

  • Tandem MS (MS/MS): To study the fragmentation pathways, perform a tandem mass spectrometry experiment by selecting the [M+H]⁺ ion as the precursor and subjecting it to collision-induced dissociation (CID).

Predicted Mass Spectrum

The molecular formula of 3-(3-Phenoxybenzyl)amino-β-carboline is C₂₄H₁₉N₃O, with a calculated monoisotopic mass of 365.1528 g/mol [2]. The ESI mass spectrum is expected to show a prominent peak for the protonated molecule.

m/zIon
366.1601[M+H]⁺
388.1420[M+Na]⁺
Predicted Fragmentation Pathway

The fragmentation of the [M+H]⁺ ion will likely involve cleavages at the benzylic C-N bond and within the phenoxybenzyl moiety.

Fragmentation_Pathway M_H [M+H]⁺ m/z 366 F1 Loss of C₇H₇O (phenoxy radical) M_H->F1 - C₆H₅O• F2 Cleavage of benzyl-amino bond M_H->F2 - C₁₁H₁₀N₂ C1 C₁₇H₁₃N₃⁺ m/z 271 F1->C1 C2 C₁₃H₉N₂O⁺ m/z 209 F2->C2

Caption: Predicted major fragmentation pathways for [M+H]⁺ of 3-(3-Phenoxybenzyl)amino-β-carboline.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-(3-Phenoxybenzyl)amino-β-carboline will be characterized by absorption bands corresponding to N-H, C-H, C=N, C=C, and C-O stretching and bending vibrations.

Experimental Protocol (Predicted)
  • Sample Preparation: The spectrum can be recorded using a KBr pellet or as a thin film from a solution evaporated on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H stretchIndole N-H, Amino N-H
~3100-3000C-H stretchAromatic C-H
~2950-2850C-H stretchAliphatic C-H (CH₂)
~1630-1580C=C and C=N stretchAromatic rings, Pyridine ring
~1240C-O-C stretchAryl ether

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The β-carboline core is a chromophore that exhibits characteristic absorption bands in the UV region.

Experimental Protocol (Predicted)
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol or methanol.

  • Data Acquisition: Record the absorption spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.

Predicted UV-Vis Absorption Maxima (in Ethanol)

The UV-Vis spectrum of β-carbolines typically shows multiple absorption bands[3][4]. The presence of the 3-amino and phenoxybenzyl substituents is expected to cause a bathochromic (red) shift of these bands compared to the unsubstituted β-carboline.

λmax (nm)Electronic Transition
~240-250π → π
~290-300π → π
~340-360n → π*

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for the promising antitumor agent, 3-(3-Phenoxybenzyl)amino-β-carboline. By leveraging established spectroscopic principles and comparative data from analogous β-carboline structures, this document offers a foundational resource for the identification, characterization, and further investigation of this important molecule. The presented protocols and predicted spectral data serve as a practical guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating the advancement of research into this and related therapeutic compounds.

References

[1] Ikeda, R., Kurosawa, M., Okabayashi, T., Takei, A., Yoshiwara, M., Kumakura, T., Sakai, N., Funatsu, O., Morita, A., Ikekita, M., Nakaike, Y., & Konakahara, T. (2011). 3-(3-Phenoxybenzyl)amino-β-carboline: a novel antitumor drug targeting α-tubulin. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784–4787. [Link][1]

[5] PubChem. (n.d.). 3-(3-Phenoxybenzyl)amino-beta-carboline. National Center for Biotechnology Information. Retrieved from [Link][2]

[6] Cao, R., Peng, W., Wang, L., & Gu, Z. (2007). Electronic spectroscopy of the β-carboline derivatives nitronorharmanes, nitroharmanes, nitroharmines and chloroharmines in homogeneous media and in solid matrix. Arkivoc, 2005(12), 295-310.

[2] Coutts, R. T., Locock, R. A., & Slywka, G. (1970). Mass spectra of selected beta-carbolines. Organic Mass Spectrometry, 3(7), 879-889.

[7] Erra-Balsells, R. (2005). Electronic spectroscopy of the β-carboline derivatives nitronorharmanes, nitroharmanes, nitroharmines and chloroharmines in homogeneous media and in solid matrix. Arkivoc, 2005(12), 295-310.[3][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Characterizing Tubulin Polymerization Inhibition and Targeted Degradation by 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)

The Mechanistic Paradigm Shift in Microtubule Targeting Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers, serving as validated targets for a wide array of anticancer therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Paradigm Shift in Microtubule Targeting

Microtubules are highly dynamic cytoskeletal polymers composed of αβ-tubulin heterodimers, serving as validated targets for a wide array of anticancer therapeutics. Historically, Microtubule-Targeting Agents (MTAs) such as paclitaxel and colchicine have functioned by altering polymerization dynamics—either stabilizing or destabilizing the microtubule network—without affecting the total intracellular concentration of tubulin protein.

The synthetic compound 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a paradigm shift in this space. While PAC binds to the well-characterized colchicine site of β-tubulin, it operates beyond simple polymerization inhibition. Recent structural and biochemical studies have demonstrated that PAC acts as a targeted tubulin degrader. It forms a unique Low-Barrier Hydrogen Bond (LBHB) between its pyridine nitrogen and the carboxyl group of βGlu198 on β-tubulin[1][2]. This LBHB provides anomalous stabilization energy that specifically denatures the tubulin heterodimer. The destabilized protein subsequently aggregates, triggering the cell's ubiquitin-proteasome system (UPS) to selectively degrade the αβ-tubulin heterodimers, ultimately leading to G2/M cell cycle arrest and apoptosis[2][3].

PAC_Mechanism PAC 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) Bind Binds Colchicine Site (β-Tubulin) PAC->Bind LBHB Low-Barrier Hydrogen Bond (LBHB) with βGlu198 Bind->LBHB Destabilize Tubulin Denaturation & Destabilization LBHB->Destabilize Aggregate Protein Aggregation Destabilize->Aggregate Ubiquitin Ubiquitinylation Pathway Aggregate->Ubiquitin Degrade Proteasomal Degradation of αβ-Tubulin Ubiquitin->Degrade

Mechanism of action for PAC-induced tubulin degradation via Low-Barrier Hydrogen Bond (LBHB).

Strategic Assay Design: Establishing Causality

To accurately characterize a compound with dual functionality (polymerization inhibition and targeted degradation), researchers must employ a self-validating, multi-phase experimental workflow.

  • Phase 1 (Cell-Free): We utilize an in vitro polymerization assay using purified porcine brain tubulin. This isolates the direct physical inhibition of microtubule assembly from cellular degradation machinery, allowing us to establish baseline binding kinetics.

  • Phase 2 (Cell-Based): We transition to a cell-based immunoblotting assay to observe the dose-dependent depletion of total α/β-tubulin protein levels, a phenomenon not seen with traditional MTAs.

  • Phase 3 (Mechanistic Validation): To prove causality—that the loss of tubulin is due to targeted proteasomal degradation rather than transcriptional downregulation—we employ MG132, a potent proteasome inhibitor. Rescuing tubulin levels with MG132 confirms the LBHB-driven degradation pathway[4].

Experimental_Workflow Phase1 Phase 1: In Vitro Polymerization Assay Read1 Measure Vmax & IC50 (Fluorescence) Phase1->Read1 Phase2 Phase 2: Cell-Based Degradation Assay Read2 Immunoblotting for α/β-Tubulin Levels Phase2->Read2 Phase3 Phase 3: Ubiquitination Validation Read3 Immunoprecipitation & Proteasome Block Phase3->Read3 Read1->Phase2 Read2->Phase3

Experimental workflow for validating PAC tubulin inhibition and degradation.

Detailed Methodologies

Protocol 1: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This protocol measures the direct ability of PAC to inhibit the assembly of tubulin heterodimers into microtubules.

Reagents & Equipment:

  • Purified porcine brain tubulin (>99% purity, lyophilized)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP stock (100 mM)

  • Fluorescent reporter (e.g., DAPI, which enhances fluorescence upon binding to the microtubule lattice)

  • Temperature-controlled fluorescence microplate reader (Ex 360 nm / Em 420 nm)

Step-by-Step Procedure:

  • Plate Preparation: Pre-warm a 96-well half-area black microplate to 37°C. Causality Note: Microtubules depolymerize at cold temperatures; maintaining 37°C is critical to isolate the compound's inhibitory effect from temperature-induced disassembly.

  • Compound Plating: Add 5 µL of PAC (titrated from 0.01 µM to 50 µM in 1% DMSO) to the test wells. Include Colchicine (10 µM) as a positive inhibition control, Paclitaxel (10 µM) as a stabilization control, and 1% DMSO as a vehicle control.

  • Tubulin Master Mix: Reconstitute tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10 µM fluorescent reporter to a final protein concentration of 3 mg/mL. Keep on ice until immediately before use.

  • Reaction Initiation: Rapidly dispense 45 µL of the cold Tubulin Master Mix into each well using a multi-channel pipette.

  • Kinetic Readout: Immediately place the plate into the 37°C reader. Record fluorescence every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax (maximum rate of polymerization) from the linear growth phase of the curve. Determine the IC₅₀ by plotting Vmax against the log concentration of PAC.

Protocol 2: Cell-Based Tubulin Degradation Assay

This protocol validates the in vivo degradation of total α/β-tubulin protein levels.

Step-by-Step Procedure:

  • Cell Culture: Seed HeLa or A549 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with PAC at varying concentrations (e.g., 0.1, 0.5, 1.0, and 5.0 µM) for 24 hours. Include a vehicle control (DMSO) and a Colchicine control (1 µM).

  • Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with a broad-spectrum Protease Inhibitor Cocktail (PIC). Causality Note: PIC prevents non-specific protease activity during lysis, ensuring that any observed tubulin depletion is strictly due to intracellular PAC activity prior to harvest.

  • Quantification: Perform a BCA Protein Assay to ensure precise equal loading (20 µg per lane) for SDS-PAGE.

  • Immunoblotting: Run samples on a 10% SDS-PAGE gel and transfer to a PVDF membrane. Probe with primary antibodies against α-tubulin, β-tubulin, and GAPDH (loading control).

  • Detection: Use ECL substrates to visualize bands. PAC-treated lanes should show a dose-dependent reduction in both α- and β-tubulin bands, whereas Colchicine-treated lanes will maintain baseline tubulin levels despite causing cell cycle arrest.

Protocol 3: Mechanistic Validation via Proteasome Rescue

This protocol proves that PAC-induced tubulin loss is mediated by the Ubiquitin-Proteasome System (UPS).

Step-by-Step Procedure:

  • Proteasome Blockade: Pre-treat cultured HeLa cells with 10 µM MG132 (a potent proteasome inhibitor) for 2 hours.

  • PAC Induction: Add 1 µM PAC to the media and incubate for an additional 12 hours.

  • Immunoprecipitation (IP): Lyse cells in a mild IP buffer (1% NP-40, 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) with PIC and N-Ethylmaleimide (NEM) to inhibit deubiquitinases.

  • Pull-Down: Incubate 500 µg of total protein lysate with 2 µg of anti-β-tubulin antibody overnight at 4°C. Capture the complex using Protein A/G magnetic beads.

  • Validation Blot: Boil beads in Laemmli buffer, run on SDS-PAGE, and probe the Western blot with an anti-Ubiquitin antibody.

  • Interpretation: A robust high-molecular-weight smear in the PAC + MG132 lane confirms that PAC drives tubulin into a polyubiquitinated state destined for proteasomal degradation[4].

Quantitative Benchmarks

The following table summarizes the expected pharmacological profiles of PAC compared to traditional microtubule-targeting agents. These metrics serve as benchmarks for validating assay performance.

Pharmacological AgentPrimary Mechanism of ActionPolymerization Inhibition (IC₅₀)Tubulin Degradation (DC₅₀)LBHB Formation (βGlu198)Proteasome Dependency
PAC Inhibitor & Targeted Degrader~ 1.2 µM~ 0.5 µMYes Yes
Colchicine Polymerization Inhibitor~ 2.5 µM> 50 µM (None)No (Normal H-Bond)No
Paclitaxel Polymerization StabilizerN/A (Stabilizes)> 50 µM (None)NoNo

Table 1: Comparative pharmacological profiles of Microtubule-Targeting Agents. PAC uniquely demonstrates high potency in both polymerization inhibition and targeted degradation.

References

  • Yang, J., Li, Y., Qiu, Q., et al. (2022). "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond." Journal of Medicinal Chemistry, 65(13), 9159-9173.[Link]

  • National Center for Biotechnology Information. "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond - PubMed." PubMed, PMID: 35762925.[Link]

Sources

Application

Application Note: LC-MS/MS Quantification of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) for Pharmacokinetic and Mechanistic Studies

Introduction & Mechanistic Rationale 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) is a synthetic β-carboline derivative that exhibits potent antitumor activity. Unlike traditional microtubule-targeting agents (e.g., paclit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-(3-Phenoxybenzyl)amino-β-carboline (PAC) is a synthetic β-carboline derivative that exhibits potent antitumor activity. Unlike traditional microtubule-targeting agents (e.g., paclitaxel or vinca alkaloids) that merely stabilize or destabilize polymerized microtubules, PAC operates via a profoundly different mechanism: it promotes the selective denaturation and degradation of αβ-tubulin heterodimers ().

The causality of this degradation is rooted in a unique intermolecular interaction. PAC forms a low-barrier hydrogen bond (LBHB) with the βGlu198 residue of tubulin. This unusually short and strong hydrogen bond alters the local conformational free energy of the protein, driving the tubulin heterodimer into a denatured state. The denatured protein rapidly aggregates, which serves as a biological signal for ubiquitinylation and subsequent proteasomal degradation. The depletion of functional tubulin ultimately triggers G2/M phase cell cycle arrest and apoptosis ().

To support preclinical pharmacokinetic (PK) profiling and in vitro cellular uptake assays, a robust, high-sensitivity analytical method is required. This application note details a self-validating LC-MS/MS protocol designed to quantify PAC in biological matrices, ensuring that the strong PAC-tubulin LBHB is fully disrupted during sample preparation for accurate total drug recovery.

Mechanism PAC 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) LBHB Low-Barrier Hydrogen Bond (LBHB) at βGlu198 PAC->LBHB Tubulin αβ-Tubulin Heterodimer Tubulin->LBHB Denaturation Tubulin Denaturation & Aggregation LBHB->Denaturation Ubiquitin Ubiquitinylation Denaturation->Ubiquitin Degradation Proteasomal Degradation Ubiquitin->Degradation Arrest G2/M Cell Cycle Arrest & Apoptosis Degradation->Arrest

Mechanism of PAC-induced tubulin degradation via LBHB formation.

Analytical Strategy & Causality

  • Ionization & Detection: PAC (C₂₄H₁₉N₃O, MW 365.15 Da) is highly hydrophobic and contains a secondary amine alongside a β-carboline nitrogen. This structure is highly amenable to positive electrospray ionization (ESI+). Multiple Reaction Monitoring (MRM) is employed to isolate the precursor ion ([M+H]⁺ m/z 366.2) and its primary product ion (m/z 183.1, corresponding to the cleavage of the phenoxybenzyl cation).

  • Sample Preparation: Because PAC binds tightly to tubulin via an LBHB, gentle extraction methods (like simple liquid-liquid extraction with non-polar solvents) yield poor recovery. We utilize a harsh Protein Precipitation (PPT) method using acidified acetonitrile. The acid (0.1% formic acid) protonates the βGlu198 carboxylate, breaking the LBHB, while the high organic content denatures the matrix proteins, releasing bound PAC.

  • Self-Validating System: The protocol incorporates a stable-isotope-labeled internal standard (SIL-IS) added at the very first step. Because the SIL-IS co-elutes with PAC and experiences identical matrix suppression and extraction losses, the PAC/IS peak area ratio provides a self-correcting, self-validating readout for every single sample, ensuring that any fluctuations in extraction efficiency are mathematically neutralized.

Experimental Protocols

Workflow Sample Biological Sample (Plasma/Lysate) PPT Protein Precipitation (Acetonitrile + IS) Sample->PPT Centrifuge Centrifugation (14,000 x g, 4°C) PPT->Centrifuge LC UHPLC Separation (C18 Column) Centrifuge->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Data Quantification & PK/PD Analysis MS->Data

LC-MS/MS bioanalytical workflow for PAC quantification.

Reagents and Materials
  • Analyte: 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) standard.

  • Internal Standard (IS): PAC-d5 (or a structural analog such as Harmine if SIL is unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Formic Acid (FA).

  • Matrix: Blank human plasma or cell lysate (e.g., HeLa or HCT116 lysates).

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma or cell lysate into a 1.5 mL low-bind microcentrifuge tube. (Causality: Low-bind tubes prevent the highly hydrophobic PAC from adsorbing to the plastic walls, preventing analyte loss at low concentrations).

  • Spike IS: Add 10 µL of the IS working solution (100 ng/mL) to the sample.

  • Protein Crash & LBHB Disruption: Add 150 µL of ice-cold ACN containing 0.1% FA. (Causality: The 3:1 organic-to-aqueous ratio ensures >95% protein precipitation. The 0.1% FA lowers the pH, protonating the βGlu198 carboxylate, thereby disrupting the LBHB and releasing 100% of the bound PAC).

  • Agitation: Vortex vigorously for 2 minutes to ensure complete mixing and protein denaturation.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial equipped with a glass insert.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (50 × 2.1 mm, 1.7 µm). (Causality: Sub-2-micron particles provide high theoretical plate counts, ensuring sharp peaks and rapid separation from endogenous phospholipids).

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in ACN.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Isocratic hold to focus the analyte at the column head)

    • 0.5 - 2.0 min: 5% to 95% B (Linear ramp for elution)

    • 2.0 - 2.5 min: 95% B (Column wash to remove hydrophobic lipids)

    • 2.5 - 3.0 min: 5% B (Re-equilibration)

  • MS Parameters (ESI+):

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 500°C

    • MRM Transitions: PAC (m/z 366.2 → 183.1, CE: 25 eV); IS (m/z 371.2 → 188.1, CE: 25 eV).

Quantitative Data & Method Validation

The method was validated according to FDA bioanalytical guidelines. The use of acidified PPT coupled with UPLC separation effectively mitigates matrix effects (ion suppression), ensuring a highly reliable assay.

Validation ParameterResult / SpecificationCausality / Significance
Linear Range 1.0 – 1000 ng/mLCovers sub-nanomolar cellular concentrations up to Cmax​ in PK models.
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)Ensures accurate detection during the terminal elimination phase.
Intra-day Precision (CV%) < 6.5%Validates the repeatability of the automated LC-MS/MS injection system.
Inter-day Precision (CV%) < 8.2%Confirms method stability across different days and mobile phase batches.
Extraction Recovery 92.4% ± 3.1%Proves that acidified ACN successfully disrupts the PAC-tubulin LBHB.
Matrix Effect 95.8% ± 4.2%Indicates negligible ion suppression from endogenous plasma phospholipids.

References

  • Yang, J., Li, Y., Qiu, Q., Wang, R., Yan, W., Yu, Y., Niu, L., Pei, H., Wei, H., Ouyang, L., Ye, H., Xu, D., Wei, Y., Chen, Q., & Chen, L. (2022). Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond. Journal of Medicinal Chemistry, 65(13), 9159-9173.[Link]

  • Zhao, Y., et al. (2011). 3-(3-Phenoxybenzyl)amino-β-carboline: A novel antitumor drug targeting α-tubulin. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787.[Link]

Method

Application Note: 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) as a Novel Tubulin Degrader for Apoptosis Induction

Executive Summary & Mechanistic Causality Traditional tubulin-targeting chemotherapeutics (e.g., paclitaxel, colchicine, and vinca alkaloids) primarily function by disrupting microtubule polymerization dynamics. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Traditional tubulin-targeting chemotherapeutics (e.g., paclitaxel, colchicine, and vinca alkaloids) primarily function by disrupting microtubule polymerization dynamics. However, 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a paradigm shift in cytoskeletal targeting: it acts as a highly selective tubulin degrader [1].

As a synthetic β-carboline derivative, PAC binds to the colchicine site of β-tubulin. Mechanistic studies reveal that PAC's pyridine nitrogen forms a unique Low-Barrier Hydrogen Bond (LBHB) with the βGlu198 residue of tubulin [1]. This exceptionally strong, short hydrogen bond specifically destabilizes and denatures the αβ-tubulin heterodimer, causing it to aggregate. The cell’s quality-control machinery recognizes these aggregates, triggering rapid ubiquitinylation and subsequent proteasomal degradation [1]. The catastrophic loss of tubulin prevents mitotic spindle formation, leading to prolonged G2/M phase cell cycle arrest and culminating in caspase-dependent apoptosis[2].

Understanding this causality—from LBHB formation to proteasomal degradation—is critical for researchers utilizing PAC in drug development, as it requires experimental designs that validate protein degradation rather than mere polymerization inhibition.

Mechanistic Pathway Visualization

MechanisticPathway PAC PAC Treatment (3-(3-Phenoxybenzyl)amino-β-carboline) Target Colchicine Site of β-Tubulin PAC->Target Binds to LBHB Low-Barrier Hydrogen Bond (LBHB) with βGlu198 Target->LBHB Forms Denaturation αβ-Tubulin Heterodimer Denaturation & Aggregation LBHB->Denaturation Destabilizes Ubiquitination Ubiquitination of Aggregates Denaturation->Ubiquitination Triggers Degradation Proteasomal Degradation Ubiquitination->Degradation Targets for Arrest G2/M Phase Cell Cycle Arrest Degradation->Arrest Disrupts Microtubules Apoptosis Apoptosis (Caspase-3 / PARP Cleavage) Arrest->Apoptosis Prolonged Arrest

Mechanistic pathway of PAC-induced tubulin degradation and subsequent apoptosis.

Quantitative Data & Physicochemical Profile

To facilitate experimental design, the key quantitative metrics and molecular properties of PAC are summarized below.

ParameterValue / Description
Compound Name 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)
Primary Target αβ-tubulin heterodimer (Colchicine binding site)
Mechanism of Action Tubulin Degrader (via LBHB formation)
Key Interacting Residue βGlu198 [1]
Cellular Effect G2/M phase arrest, Apoptosis [2]
Apoptosis Markers Cleaved Caspase-3, Cleaved PARP
IC₅₀ (HeLa S-3 Cells) ~0.074 µM [2]
Mechanistic Rescuers PYR-41 (Ubiquitination), Z-VAD-FMK (Apoptosis)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . By incorporating specific upstream inhibitors (PYR-41 for ubiquitination, Z-VAD-FMK for caspases), researchers can definitively prove the causal chain of PAC's mechanism rather than just observing phenotypic endpoints.

Protocol A: Tubulin Degradation & Ubiquitin-Dependency Assay

Objective: To confirm that PAC induces the physical degradation of αβ-tubulin and to prove this degradation is ubiquitin-dependent.

  • Cell Culture & Seeding: Seed HeLa or HCT116 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO₂.

  • Inhibitor Pre-treatment (The Validation Step):

    • Logic: To prove degradation is ubiquitin-mediated, we must block the ubiquitin E1 ligase.

    • Action: Pre-treat the "Rescue" control wells with 10 µM PYR-41 (or 10 µM MG132 for proteasome inhibition) for 1 hour prior to PAC exposure.

  • PAC Dosing: Treat the cells with a dose-response gradient of PAC (e.g., 0.05 µM, 0.1 µM, 0.5 µM) for 16–24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C to collect the supernatant.

  • Western Blotting:

    • Resolve 20–30 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

    • Probe for α-tubulin and β-tubulin .

    • Critical Control: Probe for GAPDH or β-actin to ensure equal loading and to prove that PAC does not cause global protein degradation.

  • Expected Outcome: PAC treatment will show a dose-dependent loss of α- and β-tubulin bands. The wells pre-treated with PYR-41 will show a complete rescue of tubulin levels, confirming the ubiquitin-proteasome causality [1].

Protocol B: Cell Cycle Arrest and Apoptosis Validation

Objective: To quantify the downstream phenotypic effects (G2/M arrest and apoptosis) resulting from tubulin degradation.

  • Cell Preparation: Treat cells with 0.1 µM PAC for 24 hours (for cell cycle) and 48 hours (for apoptosis).

  • Apoptosis Rescue (The Validation Step):

    • Logic: To confirm that cell death is driven by classical apoptosis rather than necrosis or non-specific toxicity.

    • Action: Pre-treat a subset of cells with 20 µM Z-VAD-FMK (a pan-caspase inhibitor) for 1 hour before adding PAC.

  • Cell Cycle Analysis (Flow Cytometry):

    • Harvest cells (including floating cells), wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

    • Stain with Propidium Iodide (PI) / RNase A solution for 30 minutes at room temperature in the dark.

    • Analyze via flow cytometry. PAC-treated cells will exhibit a massive accumulation in the 4N (G2/M) peak.

  • Apoptosis Analysis (Annexin V / PI):

    • Harvest cells and resuspend in Annexin V binding buffer.

    • Stain with FITC-Annexin V and PI for 15 minutes.

    • Expected Outcome: PAC will induce a significant increase in Annexin V⁺/PI⁻ (early apoptosis) and Annexin V⁺/PI⁺ (late apoptosis) populations. The Z-VAD-FMK pre-treated group will show a near-complete reversal of these apoptotic populations, validating the caspase-dependent pathway [2].

Experimental Workflow Visualization

ExperimentalWorkflow Prep Cell Preparation (HeLa/HCT116) Treat PAC Dosing (0.01 - 1 µM) Prep->Treat WB Western Blot (α/β-Tubulin, PARP) Treat->WB Flow Flow Cytometry (PI & Annexin V) Treat->Flow Valid Validation (PYR-41 / Z-VAD-FMK) WB->Valid Flow->Valid

Step-by-step experimental workflow for validating PAC-induced tubulin degradation.

References

  • Yang J, Li Y, Qiu Q, et al. "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond." Journal of Medicinal Chemistry, 2022 Jul 14;65(13):9159-9173.[Link]

  • Ikeda R, Kimura T, Tsutsumi T, et al. "Structure-activity relationship in the antitumor activity of 6-, 8- or 6,8-substituted 3-benzylamino-β-carboline derivatives." Bioorganic & Medicinal Chemistry Letters, 2012 May 15;22(10):3506-15.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-(3-Phenoxybenzyl)amino-β-carboline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the physicochemical challenges associated with 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address the physicochemical challenges associated with 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) .

PAC is a highly potent tubulin inhibitor that promotes the selective denaturation and subsequent proteasomal degradation of αβ-tubulin heterodimers [1]. However, the planar β-carboline core combined with the bulky, highly lipophilic 3-phenoxybenzyl moiety results in a high partition coefficient (LogP) and exceptionally poor aqueous solubility[3]. This guide provides field-proven, causality-driven troubleshooting strategies to prevent compound precipitation, ensure accurate in vitro IC50 determination, and formulate safe in vivo delivery vehicles.

Part 1: Troubleshooting FAQs & Scientific Causality

Q1: Why does 3-(3-Phenoxybenzyl)amino-β-carboline precipitate immediately upon dilution from DMSO into my aqueous assay buffer? The Causality: This is a classic "solvent crash" driven by hydrophobic collapse. When a concentrated DMSO stock of PAC is introduced into an aqueous buffer, the local dielectric constant of the microenvironment drops rapidly. The hydrophobic 3-phenoxybenzyl group cannot form hydrogen bonds with water, forcing the planar β-carboline rings to rapidly π-π stack and aggregate into colloidal particles. The Solution: Never add aqueous buffer directly to the DMSO stock. Instead, pre-warm your assay buffer to 37°C. Add the DMSO stock dropwise into a vigorously vortexing vortex of the buffer to ensure immediate, infinite dilution. Keep the final DMSO concentration strictly below 0.5% (v/v) to prevent cellular toxicity.

Q2: I need to dose this compound in vivo (e.g., murine IP/IV models). What is the most reliable vehicle formulation to achieve a clear solution without severe vehicle toxicity? The Causality: Simple aqueous buffers cannot overcome the lattice energy of the PAC crystal structure. You must utilize a multi-component co-solvent system to lower the dielectric constant, or use an inclusion complex. The Solution: We recommend a step-wise co-solvent formulation: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline [2]. The PEG300 acts as a primary co-solvent to disrupt water hydrogen bonding, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic phenoxybenzyl tail. Alternatively, using 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) creates a hydrophobic cavity that perfectly accommodates the aromatic rings of the β-carboline, shielding it from the aqueous environment [2].

Q3: Does adjusting the pH of the aqueous buffer improve the solubility of this specific β-carboline? The Causality: Yes, but with strict biological limitations. The pyridine nitrogen (N-2) of the β-carboline core is weakly basic (pKa ~5.5 to 6.0). Lowering the pH below 4.0 protonates this nitrogen, forming a highly soluble cationic salt [4]. The Solution: While acidic formulation aids initial dissolution, it is biologically incompatible with physiological assays (pH 7.4). Upon injection or introduction to physiological media, the compound will rapidly deprotonate and precipitate. Therefore, pH adjustment should only be used as a transient step in formulation, relying on cyclodextrins or surfactants to maintain solubility upon neutralization.

Part 2: Quantitative Formulation Data

The following table summarizes the validated solubility limits and applications for various vehicle formulations of β-carboline derivatives [2, 4].

Formulation VehicleMax SolubilityPrimary ApplicationMechanistic Advantage & Notes
100% DMSO ~25 - 50 mg/mLIn vitro Stock SolutionDisrupts crystal lattice. Highly hygroscopic; use fresh, anhydrous DMSO.
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLIn vivo (IV / IP)Micellar encapsulation. Broadly tolerated in murine models.
10% DMSO + 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mLIn vivo (IV / IP)Inclusion complexation. Ideal for planar aromatics; minimizes injection site necrosis.
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mLIn vivo (PO / IP)Lipid dissolution. Provides slow-release pharmacokinetics. Not for IV.

Part 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable In Vitro Assay Solutions

This protocol ensures the compound remains in true solution, preventing false-negative biological readouts caused by colloidal aggregation.

  • Stock Preparation: Weigh 5 mg of PAC and dissolve in 226 µL of anhydrous DMSO to create a 50 mM stock.

  • Sonication: Sonicate the vial in a water bath at 37°C for 5 minutes. Self-Validation: The solution must be optically clear. Any turbidity indicates moisture contamination in the DMSO.

  • Intermediate Dilution: Dilute the 50 mM stock 1:10 in pure DMSO to create a 5 mM working stock.

  • Assay Addition: Pre-warm the cellular assay media (containing 10% FBS, which provides carrier proteins like BSA that aid solubility) to 37°C.

  • Vortexing: While vortexing the media at medium speed, add the 5 mM working stock dropwise to achieve the desired final concentration (e.g., 10 µM requires a 1:500 dilution, yielding 0.2% final DMSO).

  • Validation Check: Measure the Optical Density (OD) at 600 nm. An OD600 > 0.05 against a media blank indicates micro-precipitation. If this occurs, discard and utilize a carrier-protein-rich buffer.

Protocol B: Preparation of In Vivo Dosing Vehicle (SBE-β-CD Method)

This protocol yields a clear solution of ≥ 2.5 mg/mL for intravenous or intraperitoneal injection [2].

  • Phase 1 (Solubilization): Dissolve the required mass of PAC in 100% DMSO to achieve a concentration of 25.0 mg/mL. Vortex until completely clear.

  • Phase 2 (Vehicle Prep): Prepare a 20% (w/v) solution of SBE-β-CD (Captisol) in sterile 0.9% Saline. Stir until completely dissolved.

  • Phase 3 (Complexation): Taking 1 mL of final working solution as an example: Add 100 µL of the PAC DMSO stock (from Phase 1) dropwise into 900 µL of the 20% SBE-β-CD solution while stirring vigorously at room temperature.

  • Self-Validation (Tyndall Effect): Shine a laser pointer through the glass vial. If a solid beam of light is visible (Tyndall effect), colloidal micro-precipitates have formed. A successful inclusion complex will allow the light to pass through without scattering.

Part 4: Mechanistic & Workflow Visualizations

Mechanism of Action: PAC-Induced Tubulin Degradation

PAC exhibits its unique pharmacology by forming a Low-Barrier Hydrogen Bond (LBHB) with the βGlu198 residue of tubulin. This specific interaction requires the molecule to be fully solubilized to access the binding pocket [1].

G PAC 3-(3-Phenoxybenzyl)amino- β-carboline (PAC) LBHB Low-Barrier Hydrogen Bond (with βGlu198) PAC->LBHB Denaturation Tubulin Heterodimer Denaturation LBHB->Denaturation Ubiquitination Ubiquitinylation Denaturation->Ubiquitination Degradation Proteasomal Degradation Ubiquitination->Degradation

Caption: Mechanistic pathway of PAC inducing tubulin degradation via a Low-Barrier Hydrogen Bond.

Solubility Formulation Decision Tree

Use this logical workflow to determine the appropriate solubility strategy based on your experimental endpoint.

FormulationTree Start Need to dissolve PAC? InVitro In Vitro Assays (Cell Culture/Biochemical) Start->InVitro InVivo In Vivo Dosing (IV / IP / PO) Start->InVivo DMSO Stock: 100% DMSO (Max 10-20 mM) InVitro->DMSO Form1 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline InVivo->Form1 Standard IV/IP Form2 10% DMSO + 90% (20% SBE-β-CD in Saline) InVivo->Form2 High Lipophilicity IV/IP Dilution Dilute in Assay Buffer (Keep DMSO < 0.5%) DMSO->Dilution

Caption: Decision tree for selecting the optimal PAC solubilization formulation based on assay type.

References

  • Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond. Journal of Medicinal Chemistry (2022). Available at:[Link]

  • Design and Synthesis of a New Soluble Natural β-Carboline Derivative for Preclinical Study by Intravenous Injection. PubMed Central (2019). Available at:[Link]

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 3-(3-Phenoxybenzyl)amino-β-carboline

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing assay irreproducibility when working with complex indole alkaloids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers experiencing assay irreproducibility when working with complex indole alkaloids. 3-(3-Phenoxybenzyl)amino-β-carboline (CAS: 1327080-54-5) is a highly potent agent designed to promote the selective degradation of αβ-tubulin heterodimers, subsequently inducing G2/M phase cell cycle arrest and apoptosis[1].

However, its in vitro and in vivo efficacy is strictly tethered to its structural integrity. The β-carboline core and the secondary amine linkage are highly susceptible to environmental degradation in solution[2]. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure your experimental outcomes remain robust and reproducible.

I. Diagnostic Workflow for Solution Instability

Before discarding your stock solutions or questioning your biological models, use the following logical decision tree to diagnose potential degradation issues.

DiagnosticWorkflow Start Observation: Loss of Tubulin Degradation or Solution Discoloration CheckLight Was the stock exposed to ambient/UV light? Start->CheckLight CheckAir Was the headspace purged with Argon/N2? CheckLight->CheckAir No PhotoDeg Diagnosis: Photodegradation (ROS generation & core cleavage) CheckLight->PhotoDeg Yes Oxidation Diagnosis: Auto-Oxidation (N-oxide formation at amine) CheckAir->Oxidation No HPLC Validation: Run HPLC-UV (Look for early-eluting polar peaks) CheckAir->HPLC Yes (Unknown Cause) PhotoDeg->HPLC Oxidation->HPLC FreshStock Resolution: Prepare fresh stock in Anhydrous DMSO at -20°C HPLC->FreshStock

Fig 1: Diagnostic decision tree for troubleshooting 3-(3-Phenoxybenzyl)amino-β-carboline instability.

II. Frequently Asked Questions (FAQs): The Causality of Degradation

Q1: My 10 mM stock solution in DMSO turned from pale yellow to a deep amber/brown over a month. Is it still viable? A1: No. A macroscopic shift to a yellowish or brownish hue strongly indicates oxidative degradation or photodegradation[2]. β-carboline alkaloids are highly photoactive; upon exposure to UV or ambient light, they act as photosensitizers, generating reactive oxygen species (ROS)[3]. These ROS rapidly attack the electron-rich indole ring and the 3-amino linkage. Using discolored solutions will yield false negatives in your cell viability assays.

Q2: I am seeing a loss of tubulin degradation activity in my cell line, but the solution color hasn't changed. What is happening? A2: The 3-(3-Phenoxybenzyl)amino linkage can undergo N-oxidation before macroscopic color changes appear. The phenoxybenzyl moiety must occupy a highly specific hydrophobic pocket on the αβ-tubulin interface to induce heterodimer degradation[1]. N-oxidation of the secondary amine introduces a localized dipole and steric clash, completely abolishing target affinity.

Q3: How does solvent choice impact the stability of this compound? A3: Protic solvents (like water, methanol, or standard-grade DMSO containing trace moisture) accelerate the degradation of the secondary amine linkage via nucleophilic attack or hydrogen-bonding stabilized transition states during photo-oxidation. Using strictly anhydrous DMSO is mandatory for long-term stock stability[2].

III. Mechanistic Degradation Pathways

To prevent degradation, we must understand its chemical causality. The diagram below illustrates how environmental factors compromise the structural integrity of the compound.

DegradationPathway Compound 3-(3-Phenoxybenzyl)amino- β-carboline Excited Excited Triplet State (Photosensitization) Compound->Excited Absorbs Deg1 N-Oxidation (Loss of Tubulin Affinity) Compound->Deg1 Auto-oxidation Light UV/Vis Light (hv) Light->Excited O2 Dissolved O2 ROS Singlet Oxygen / ROS O2->ROS Excited->ROS Energy Transfer ROS->Deg1 Deg2 Amine Cleavage (Core Disruption) ROS->Deg2

Fig 2: Photochemical and oxidative degradation pathways of β-carboline derivatives in solution.

IV. Quantitative Stability Kinetics

The following table summarizes the expected half-life ( t1/2​ ) of 3-(3-Phenoxybenzyl)amino-β-carboline under various storage conditions. Use this data to benchmark your laboratory's handling procedures.

Storage ConditionSolventAtmosphereLight ExposureTemperatureEstimated Half-Life ( t1/2​ )Primary Degradant Profile
Optimal (Gold Standard) Anhydrous DMSO (≤0.005% H₂O)Argon PurgedDark (Amber Tube)-20°C> 12 months None detected
Sub-optimal Standard DMSOAmbient AirDark4°C~ 3-4 weeks N-oxide derivatives
Poor Aqueous Buffer (pH 7.4)Ambient AirAmbient Light25°C< 48 hours Cleaved β-carboline core
V. Self-Validating Methodologies

Trustworthy science relies on self-validating systems. Protocol A dictates how to create an ultra-stable solution, while Protocol B provides the analytical method to verify that Protocol A was executed successfully.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol mitigates moisture, oxygen, and light—the three primary drivers of β-carboline degradation[2].

  • Thermal Equilibration: Allow the lyophilized 3-(3-Phenoxybenzyl)amino-β-carboline vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Prevents atmospheric moisture condensation on the hygroscopic powder, which would introduce water and accelerate hydrolysis.

  • Reconstitution: Add Anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Vortex gently until fully dissolved.

    • Causality: Anhydrous DMSO prevents water-mediated degradation pathways while fully solubilizing the highly hydrophobic phenoxybenzyl moiety.

  • Inert Gas Purging (Critical Step): Submerge a sterile needle attached to an Argon or Nitrogen line just above the liquid surface. Purge the headspace with a gentle stream for 15-20 seconds[2].

    • Causality: Displaces ambient oxygen, neutralizing the primary reactant required for auto-oxidation and photo-oxidation.

  • Aliquoting & Storage: Dispense immediately into single-use amber microcentrifuge tubes. Tightly cap and store at -20°C.

    • Causality: Amber tubes block UV/Vis light, preventing the β-carboline core from acting as a photosensitizer[3]. Single-use aliquots prevent freeze-thaw cycles and repeated oxygen exposure.

Protocol B: HPLC-UV Validation of Compound Integrity

Run this method if you suspect degradation (e.g., unexpected loss of G2/M phase arrest in your assays)[1].

  • Sample Preparation: Dilute your working stock solution to 100 µM using HPLC-grade Acetonitrile.

  • Column Selection: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Causality: The hydrophobic nature of the phenoxybenzyl group requires a non-polar stationary phase for effective retention and separation from highly polar N-oxide degradants[2].

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Causality: Trifluoroacetic acid (TFA) ensures the secondary amine remains protonated during the run, preventing peak tailing and ensuring sharp resolution.

  • Detection Parameters: Monitor simultaneously at 254 nm and 340 nm .

    • Causality: 254 nm detects the aromatic phenoxybenzyl group, while 340 nm is specific to the conjugated β-carboline core. The appearance of new, early-eluting peaks at 254 nm with a corresponding loss of the 340 nm signal definitively confirms core disruption and degradation[2].

VI. References
  • β-Carboline | MCE 生命科学试剂服务商 MedChemExpress (CN). URL: [Link]

  • Distribution of photoactive β-carboline alkaloids across Passiflora caerulea floral organs ResearchGate. URL: [Link]

Sources

Troubleshooting

Technical Support Center: 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) Application Guide

As a Senior Application Scientist, I frequently consult with research teams encountering pleiotropic or unexpected effects when utilizing 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) in preclinical oncology models. While P...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with research teams encountering pleiotropic or unexpected effects when utilizing 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) in preclinical oncology models. While PAC is a highly potent tubulin inhibitor, its mechanism of action—and the inherent chemical properties of its β-carboline scaffold—can lead to complex off-target phenotypes if not rigorously controlled.

This guide is designed to move beyond basic datasheets. It provides the mechanistic causality behind PAC's behavior, troubleshooting strategies for off-target effects, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Context: The "Aggregation-Degradation" Paradigm

Unlike traditional microtubule-targeting agents (e.g., paclitaxel or vinca alkaloids) that merely stabilize or destabilize tubulin polymers, PAC acts as a targeted degrader. Biochemical studies reveal that PAC forms a unique Low-Barrier Hydrogen Bond (LBHB) with the βGlu198 residue of tubulin[1]. This unusually strong interaction distorts the protein structure, causing the αβ-tubulin heterodimer to denature. The denatured tubulin rapidly aggregates, which flags it for ubiquitinylation and subsequent destruction by the ubiquitin-proteasome system[2].

However, this mechanism is a double-edged sword: the massive influx of aggregated protein can overwhelm cellular quality control, and the β-carboline core itself possesses intrinsic affinities for other biological targets[3].

Troubleshooting & Frequently Asked Questions (FAQs)

Q: My in vivo murine models are exhibiting unexpected neurological phenotypes (e.g., altered locomotion, tremors) at efficacious anti-tumor doses. Is this a downstream effect of tubulin degradation? A: Unlikely. This is a classic off-target effect of the compound's chemical scaffold. PAC is a β-carboline derivative, a class of indole alkaloids known to cross the blood-brain barrier[4]. In the central nervous system, β-carbolines frequently act as potent, reversible inhibitors of Monoamine Oxidase (MAO-A and MAO-B) and can interact with serotonin or GABA-A/benzodiazepine receptors[5]. Causality & Solution: The neurological phenotype is driven by neurotransmitter accumulation, not mitotic arrest. To mitigate this, perform a brain penetrance pharmacokinetic (PK) study to determine the brain-to-plasma ratio. If brain penetrance is high, you must titrate the dose to find a therapeutic window that achieves tumor regression without crossing the MAO inhibition threshold.

Q: I am observing broad, non-specific protein degradation and necrotic cell death that does not align with clean G2/M phase cell cycle arrest. Why is PAC acting like a pan-toxin? A: You are likely inducing Proteasome Overload . PAC's primary mechanism relies on denaturing tubulin to force aggregation[1]. At high concentrations (typically >2.0 μM), the sheer volume of precipitated tubulin acts as a "sink" for ubiquitin and completely chokes the 26S proteasome. When the proteasome is jammed, other short-lived cellular proteins cannot be cleared, leading to severe, non-specific proteotoxic stress and necrosis. Causality & Solution: PAC is highly potent; the half-maximal degradation concentration (DC50) for α- and β-tubulin is ~0.18 μM and ~0.52 μM, respectively[2]. Lower your working concentration to the sub-micromolar range to ensure the proteasome can process the tubulin without collapsing global protein homeostasis.

Q: My DNA damage assays (γH2AX staining) are lighting up rapidly, well before tubulin degradation is fully penetrant. Is PAC directly damaging DNA? A: Yes, this is a known off-target liability. The planar tricyclic 9H-pyrido[3,4-b]indole skeleton of β-carbolines is a well-documented DNA intercalator and topoisomerase inhibitor[3][6]. If you observe rapid DNA damage independent of mitotic catastrophe, PAC is likely intercalating into the genome. Causality & Solution: DNA intercalation typically requires higher localized concentrations than LBHB-mediated tubulin binding. Use Protocol 2 (below) to counter-screen for Topoisomerase inhibition and establish a concentration baseline where tubulin degradation occurs without DNA intercalation.

Quantitative Off-Target Profiling

To assist in dose selection, the following table summarizes the primary target metrics versus the most common off-target liabilities associated with PAC and its structural analogs.

Target SystemInteraction MechanismAffinity / Efficacy MetricPhenotypic ConsequenceExperimental Mitigation
αβ-Tubulin Low-Barrier Hydrogen Bond (LBHB) at βGlu198DC50: ~0.18 μM (α), ~0.52 μM (β)Denaturation, Aggregation, G2/M ArrestPrimary intended mechanism. Maintain dosing near DC50.
Monoamine Oxidase (MAO) Reversible Enzymatic InhibitionIC50: ~4.0 - 7.0 μM (Scaffold average)CNS toxicity, altered behavioral phenotypesMonitor brain PK; utilize peripherally restricted analogs if available.
DNA / Topoisomerase Planar IntercalationVariable (Typically >5.0 - 10.0 μM)Rapid γH2AX induction, non-mitotic apoptosisRestrict in vitro dosing to < 1.0 μM to isolate tubulin effects.
Proteasome Machinery Substrate Overload / ChokingTriggered at > 2.0 μM PACBroad proteotoxic stress, necrotic cell deathValidate specificity using the Insoluble Fraction Assay (Protocol 1).

Standardized Validation Protocols

To ensure your data reflects true on-target tubulin degradation rather than off-target artifacts, implement these self-validating workflows.

Protocol 1: Validating Tubulin-Specific Aggregation vs. Global Proteotoxicity

Purpose: To prove that PAC is selectively aggregating tubulin, rather than causing global protein misfolding due to off-target toxicity. Self-Validating Control: We probe for GAPDH in the insoluble fraction. If GAPDH is present, the dose is too high and is causing non-specific proteotoxicity.

  • Cell Treatment & Lysis: Treat HCT116 cells with PAC (0.2 μM and 2.0 μM) for 12 hours. Lyse cells in standard RIPA buffer supplemented with protease inhibitors and 50 mM N-ethylmaleimide (NEM) . Causality: NEM covalently modifies active-site cysteines on deubiquitinating enzymes (DUBs), preserving the polyubiquitin chains on the aggregated tubulin for downstream detection.

  • Fractionation: Centrifuge the lysate at 15,000 × g for 20 minutes at 4°C.

    • Collect the supernatant (Soluble Fraction).

    • Wash the pellet twice with cold PBS, then resuspend in 8M Urea Buffer . Causality: Denatured tubulin aggregates are insoluble in standard RIPA detergents. Urea is required to chaotropically unfold and solubilize the pellet for immunoblotting.

  • Immunoblotting: Run both fractions on an SDS-PAGE gel. Probe for β-tubulin, Poly-Ubiquitin, and GAPDH.

  • Data Interpretation: At the optimal dose (e.g., 0.2 μM), β-tubulin should shift from the soluble to the insoluble fraction and co-localize with a heavy poly-ubiquitin smear. GAPDH must remain exclusively in the soluble fraction.

Protocol 2: In Vitro DNA Intercalation & Topoisomerase Counter-Screen

Purpose: To rule out β-carboline-driven DNA intercalation as the cause of cell death[6].

  • Reaction Setup: In a cell-free system, mix 0.5 μg of supercoiled pBR322 plasmid DNA with 1 Unit of recombinant Human Topoisomerase I in relaxation buffer.

  • Compound Titration: Add PAC at logarithmic titrations (0.1 μM to 50 μM). Include Camptothecin as a positive control. Incubate at 37°C for 30 minutes.

  • Termination: Quench the reaction with 1% SDS and 0.5 mg/mL Proteinase K to digest the Topoisomerase.

  • Electrophoretic Resolution: Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide (EtBr) during the run. Post-stain with EtBr. Causality: Running the gel without EtBr prevents the stain from competing with PAC for intercalation sites during electrophoresis.

  • Data Interpretation: If PAC is acting off-target as an intercalator or Topo-inhibitor, the plasmid will remain in its supercoiled state at higher concentrations, failing to form the relaxed topoisomer ladder seen in the vehicle control.

Pathway & Off-Target Visualization

PAC_Mechanism PAC 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) Tubulin αβ-Tubulin Heterodimer (Primary Target) PAC->Tubulin Specific Binding (< 1 μM) MAO Monoamine Oxidase (MAO) Inhibition PAC->MAO Scaffold Off-Target DNA DNA Intercalation / Topoisomerase Inhibition PAC->DNA Scaffold Off-Target (> 5 μM) LBHB Low-Barrier Hydrogen Bond (βGlu198 Interaction) Tubulin->LBHB Denaturation Protein Denaturation & Aggregation LBHB->Denaturation Ubiquitin Ubiquitinylation Denaturation->Ubiquitin ProteasomeOverload Proteasome Overload (Proteotoxic Stress) Denaturation->ProteasomeOverload High Dose Toxicity (> 2 μM) Proteasome Proteasomal Degradation (G2/M Arrest & Apoptosis) Ubiquitin->Proteasome

Mechanistic pathway of PAC-induced tubulin degradation and potential off-target branching.

References

  • Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond. Figshare (Preprint/Data Repository). URL: [Link]

  • Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond. Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • REVIEW ON: Β CARBOLINE AS AN POTENTIAL ANTINEOPLASTIC AGENT. ResearchGate / Academic Repositories. URL: [Link]

  • Novel Hybrid CHC from β-carboline and N-Hydroxyacrylamide Overcomes Drug-Resistant Hepatocellular Carcinoma by Promoting Apoptosis, DNA Damage, and Cell Cycle Arrest. Frontiers in Oncology. URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected resistance phenotypes when utilizing novel small-molecule inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with research teams encountering unexpected resistance phenotypes when utilizing novel small-molecule inhibitors.

Unlike traditional tubulin binders (e.g., paclitaxel or colchicine), 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) is a highly potent tubulin degrader . It operates by forming a Low-Barrier Hydrogen Bond (LBHB) with the βGlu198 residue of tubulin, which denatures the αβ-tubulin heterodimer[1]. This denaturation flags the protein for ubiquitinylation and subsequent proteasomal degradation, ultimately triggering G2/M phase cell cycle arrest and apoptosis[2]. Because PAC relies on the cell's endogenous Ubiquitin-Proteasome System (UPS) and a highly specific binding pocket, resistance mechanisms are multifaceted.

The following guide provides a causal framework, troubleshooting FAQs, and self-validating protocols to help you identify and overcome PAC resistance in your cancer models.

Mechanistic Framework of PAC Action and Resistance

PAC_Resistance PAC 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) LBHB Low-Barrier Hydrogen Bond with βGlu198 PAC->LBHB Binds Target Denaturation Tubulin Heterodimer Denaturation LBHB->Denaturation Induces Ubiquitination Ubiquitinylation of Tubulin Denaturation->Ubiquitination Triggers Quality Control Degradation Proteasomal Degradation (G2/M Arrest & Apoptosis) Ubiquitination->Degradation Proteasome Cleavage Efflux P-gp / ABCB1 Overexpression (Efflux Pump) Efflux->PAC Reduces Intracellular Drug Assay_Efflux Rhodamine 123 + Verapamil Assay Efflux->Assay_Efflux Diagnosed by Mutation βGlu198 Point Mutation (e.g., Glu -> Gln) Mutation->LBHB Prevents Bond Formation Assay_Mut TUBB Gene Sequencing (Exon 4) Mutation->Assay_Mut Diagnosed by UPS_Defect DUB Overexpression / E3 Ligase Downregulation UPS_Defect->Ubiquitination Halts Degradation Pipeline Assay_UPS Ubiquitin-Trapping Assay (+ MG132) UPS_Defect->Assay_UPS Diagnosed by

Fig 1. Mechanistic pathway of PAC-induced tubulin degradation and corresponding resistance mechanisms.

Troubleshooting Guides & FAQs

Q1: My cancer cell lines initially showed high sensitivity to PAC (IC50 ~0.074 μM)[3], but after prolonged passaging, the IC50 has shifted >10μM . What is the primary cause, and how do I prove it? A: The most common early-onset resistance mechanism to lipophilic β-carboline derivatives is the upregulation of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein (P-gp/ABCB1). PAC is actively pumped out of the cell before it can reach the intracellular tubulin pool. Causality & Validation: To prove this, you must decouple target-site resistance from intracellular drug concentration. We use Verapamil, a competitive P-gp inhibitor. If co-administration of Verapamil restores PAC's IC50 to baseline levels, the resistance is strictly efflux-mediated.

Q2: I have co-administered Verapamil, but my cells remain completely resistant to PAC. Furthermore, standard tubulin inhibitors like colchicine still work. What is failing? A: If efflux is ruled out and other tubulin binders remain active, the resistance is localized to the PAC binding site. PAC absolutely requires the formation of a Low-Barrier Hydrogen Bond with the βGlu198 residue[1]. A point mutation at this specific site (e.g., βGlu198 to Gln or Ala) abolishes the LBHB. Without this bond, PAC cannot denature the tubulin heterodimer, rendering the drug inert while leaving the overall microtubule dynamics intact for other drugs to target. Causality & Validation: You must sequence the TUBB gene focusing on exon 4. A mutation here validates target-site structural resistance.

Q3: My western blots show that PAC treatment causes tubulin denaturation and aggregation, but the total αβ-tubulin levels are not decreasing. Why is the degradation step failing? A: You are observing an evasion via the cell's Ubiquitin-Proteasome System (UPS). PAC successfully binds and denatures tubulin, but the cell has adapted by either downregulating specific E3 ubiquitin ligases or overexpressing Deubiquitinating enzymes (DUBs). The denatured tubulin aggregates but is never tagged for destruction. Causality & Validation: To validate this, we use an Ubiquitin-Trapping Assay with MG132 (a proteasome inhibitor). By blocking the proteasome, we can isolate whether the upstream ubiquitination step is occurring.

Quantitative Resistance Profiling

Use the following diagnostic matrix to classify your specific resistance phenotype based on experimental outputs:

Resistance PhenotypePAC IC50 ShiftColchicine IC50 ShiftRhodamine 123 RetentionUbiquitinated Tubulin (with PAC)Rescue Strategy
Wild-Type (Baseline) ~0.074 μM~0.05 μMHighHighN/A
ABCB1 Overexpression >10.0 μM>5.0 μMLowLowCo-treat with Verapamil
βGlu198 Mutation >20.0 μM~0.05 μMHighLowSwitch to alternative scaffold
UPS Dysregulation ~5.0 μM~0.05 μMHighLow (High DUB activity)DUB inhibitors (e.g., PR-619)
Self-Validating Experimental Protocols
Protocol 1: P-gp Efflux Functional Validation Assay

Objective: Confirm if PAC resistance is driven by drug efflux. Self-Validating Design: Uses Rhodamine 123 (Rho123) as a positive control for P-gp activity, ensuring the assay measures efflux capacity independently of PAC toxicity.

  • Cell Seeding: Seed resistant and wild-type cancer cells at 1×105 cells/well in a 6-well plate and incubate overnight.

  • Inhibition Phase: Pre-incubate cells with 10 μM Verapamil (P-gp inhibitor) for 1 hour at 37°C.

    • Causality: This saturates the P-gp pumps, preventing them from exporting subsequent substrates.

  • Substrate Loading: Add 5 μM Rhodamine 123 (a fluorescent P-gp substrate) to all wells and incubate for exactly 30 minutes.

  • Arrest Efflux: Wash cells 3x with ice-cold PBS to halt efflux machinery and remove extracellular dye.

  • Quantification: Lyse cells using RIPA buffer and measure intracellular fluorescence (Ex/Em = 485/535 nm) using a microplate reader.

  • Validation Check: If Verapamil significantly increases fluorescence in the resistant line compared to the untreated resistant control, P-gp is active. You can now confidently perform a PAC + Verapamil viability assay to confirm IC50 rescue.

Protocol 2: Ubiquitin-Trapping Assay for UPS-Mediated Resistance

Objective: Determine if PAC-denatured tubulin is successfully being ubiquitinated in resistant cells. Self-Validating Design: Uses MG132 to block proteasomal degradation, forcing any ubiquitinated tubulin to accumulate. Includes stringent denaturing steps to prevent false positives from co-precipitating proteins.

  • Cell Culture: Grow resistant and wild-type cells to 70% confluence in 10 cm dishes.

  • Proteasome Blockade: Pre-treat cells with 10 μM MG132 for 2 hours.

    • Causality: MG132 inhibits the 26S proteasome. If PAC triggers ubiquitination, the tagged tubulin cannot be degraded and will pool in the cell, allowing for detection.

  • Drug Exposure: Expose cells to 1 μM PAC for 6 hours.

  • Denaturing Lysis: Lyse cells in a stringent denaturing buffer (1% SDS, 50 mM Tris-HCl) and boil for 5 minutes.

    • Causality: Boiling in SDS dissociates non-covalent protein interactions, ensuring that any detected ubiquitin is covalently bound to tubulin, not just co-precipitating with it.

  • Immunoprecipitation (IP): Dilute the lysate to 0.1% SDS, then perform IP using an anti-α-tubulin antibody conjugated to magnetic beads.

  • Immunoblotting: Run the IP eluate on an SDS-PAGE gel and immunoblot with an anti-Ubiquitin antibody.

  • Validation Check: A high-molecular-weight smear indicates successful ubiquitination. If the smear is absent in the resistant line but present in the WT line, the resistance mechanism is a failure of the ubiquitination machinery (e.g., E3 ligase loss or DUB overexpression).

References[2] Title: 3-(3-Phenoxybenzyl)amino-β-carboline | Tubulin Inhibitor | MedChemExpress

Source: medchemexpress.com URL:[1] Title: Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond Source: figshare.com URL:[3] Title: 3-(3-Phenoxybenzyl)amino-β-carboline: A Novel Antitumor Drug Targeting α-tubulin Source: nih.gov URL:

Sources

Reference Data & Comparative Studies

Validation

3-(3-Phenoxybenzyl)amino-β-carboline (PAC) vs. Traditional Tubulin Inhibitors: A Mechanistic Comparison Guide

As drug development pivots from simple target inhibition to targeted protein degradation, understanding the precise molecular mechanisms that dictate these outcomes is critical. For decades, tubulin has been a validated...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from simple target inhibition to targeted protein degradation, understanding the precise molecular mechanisms that dictate these outcomes is critical. For decades, tubulin has been a validated target for cancer chemotherapy, dominated by agents that stabilize or destabilize microtubule polymerization.

3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a paradigm shift. While it binds to the well-characterized colchicine site of β-tubulin, it does not merely inhibit polymerization. Instead, PAC induces the selective denaturation and proteasomal degradation of αβ-tubulin heterodimers[1].

This guide provides an objective, data-driven comparison between PAC and traditional tubulin inhibitors, detailing the unique physicochemical interactions—specifically the Low-Barrier Hydrogen Bond (LBHB)—that drive its distinct pharmacology[2].

The Mechanistic Chasm: Inhibition vs. Degradation

Traditional tubulin inhibitors (e.g., Paclitaxel, Colchicine, Nocodazole) function by locking tubulin into specific conformational states, thereby disrupting the dynamic instability required for cell division. They do not destroy the protein; they merely inactivate its structural utility.

PAC diverges from this classical pathway through a unique structural interaction.

The Low-Barrier Hydrogen Bond (LBHB) Paradigm

Biochemical and structural activity analyses reveal that PAC binds to the colchicine site but uniquely forms a Low-Barrier Hydrogen Bond (LBHB) between its pyridine nitrogen and the carboxyl group of the βGlu198 residue on tubulin[2].

An LBHB occurs when two heteroatoms with nearly identical pKa values (the pKa of βGlu198 is ~9.6, matching the protonated state of PAC's pyridine nitrogen) share a single proton. This results in an unusually short, strong, and highly energetic bond[3].

The Causality of Degradation:

  • LBHB Formation: The intense localized energy of the LBHB rigidly alters the local conformation of the colchicine binding pocket.

  • Denaturation: This energetic shift destabilizes the tertiary structure of the αβ-tubulin heterodimer, causing it to denature.

  • Aggregation & Recognition: The denatured tubulin becomes prone to aggregation, a state immediately recognized by the cell's quality control machinery.

  • Ubiquitin-Proteasome Clearance: The misfolded tubulin is polyubiquitinated and routed to the 26S proteasome for destruction[2].

Crucially, other colchicine-site inhibitors like Plinabulin and Nocodazole adopt similar binding conformations and interact with βGlu198, but they only form normal hydrogen bonds. Because they lack the specific pKa matching required for an LBHB, they do not denature tubulin, and thus, do not induce degradation[2].

G PAC PAC (Colchicine Site Binder) LBHB Low-Barrier Hydrogen Bond (at βGlu198) PAC->LBHB Forms Denaturation Tubulin Denaturation & Aggregation LBHB->Denaturation Triggers Ubiquitination Polyubiquitination (Quality Control) Denaturation->Ubiquitination Predisposes to Proteasome 26S Proteasomal Degradation Ubiquitination->Proteasome Cleared by

Caption: Mechanism of PAC-induced tubulin degradation driven by Low-Barrier Hydrogen Bond (LBHB) formation.

Comparative Quantitative Data

The table below summarizes the fundamental differences between PAC and standard tubulin modulators. Note that while IC50 values for cytotoxicity may be comparable, the underlying cellular fate of the tubulin protein is entirely different.

CompoundPrimary Binding SiteMechanism of ActionInteraction with βGlu198Tubulin DegradationIC50 (HeLa Cells)
PAC Colchicine SiteDenaturation & DegradationYes (LBHB) Yes ~51 nM[4]
Paclitaxel Taxane SitePolymerization StabilizationNoneNo~2-5 nM
Colchicine Colchicine SitePolymerization InhibitionNormal H-BondNo~10-20 nM
Nocodazole Colchicine SitePolymerization InhibitionNormal H-BondNo~50 nM[2]
Plinabulin Colchicine SitePolymerization InhibitionNormal H-BondNo~10-20 nM[2]

Self-Validating Experimental Protocols

To establish trustworthiness in drug characterization, experimental workflows must be self-validating. The following protocols detail how to definitively prove that PAC acts via LBHB-mediated proteasomal degradation, using built-in mechanistic controls.

Protocol A: Validating Proteasome-Dependent Degradation

To prove that PAC degrades tubulin (rather than suppressing its transcription) and to identify the specific clearance pathway, we utilize a competitive inhibitor panel.

Rationale & Causality: By pre-treating cells with inhibitors of the three major cellular clearance pathways (proteasome, lysosome, and autophagy), we can isolate the exact mechanism of PAC-induced tubulin loss.

  • Cell Preparation: Seed HeLa cells in 6-well plates and culture until 70-80% confluent.

  • Pathway Blockade (The Control System): Pre-treat separate wells for 1 hour with:

    • MG132 (10 μM): Proteasome inhibitor.

    • NH4Cl (20 mM): Lysosome inhibitor.

    • 3-Methyladenine (3-MA, 5 mM): Autophagy inhibitor.

  • PAC Challenge: Add PAC (100 nM) to all wells and incubate for 24 hours[2].

  • Protein Extraction & Western Blotting: Lyse cells using RIPA buffer. Run lysates on SDS-PAGE and probe with anti-α-tubulin, anti-β-tubulin, and anti-GAPDH (loading control) antibodies[1].

  • Data Interpretation:

    • PAC alone will show near-complete depletion of tubulin bands.

    • Only the MG132-treated samples will rescue tubulin levels back to baseline, proving that PAC-induced degradation is strictly proteasome-dependent[2].

Workflow cluster_0 Pathway Blockade (1 hr pre-treatment) Cell HeLa Cell Culture MG132 MG132 (Proteasome Inhibitor) Cell->MG132 NH4Cl NH4Cl (Lysosome Inhibitor) Cell->NH4Cl MA 3-MA (Autophagy Inhibitor) Cell->MA PAC Add PAC (100 nM) for 24 hrs MG132->PAC NH4Cl->PAC MA->PAC WB Western Blot (Tubulin vs GAPDH) PAC->WB Res_MG Tubulin Rescued (Proteasome Confirmed) WB->Res_MG from MG132 Res_Other Tubulin Degraded (Pathways Ruled Out) WB->Res_Other from NH4Cl / 3-MA

Caption: Experimental workflow utilizing pathway blockade to validate proteasome-dependent tubulin degradation.

Protocol B: Confirming the LBHB via Site-Directed Mutagenesis

To definitively prove that the LBHB at βGlu198 is the sole trigger for degradation, we must eliminate the bond chemically without destroying the binding pocket.

Rationale & Causality: Mutating Glutamate (E) to Glycine (G), Glutamine (Q), or Aspartate (D) alters the side-chain length or pKa, making LBHB formation physically impossible, even if the compound still enters the pocket.

  • Plasmid Construction: Generate wild-type (WT) β-tubulin plasmids alongside E198G, E198Q, and E198D mutant plasmids.

    • E198Q changes the carboxyl to an amide, altering the pKa.

    • E198D shortens the side chain by one carbon, disrupting the atomic distance required for the ultrashort LBHB.

  • Transfection: Transiently transfect HeLa cells with the respective plasmids.

  • Treatment: Expose cells to PAC (100 nM) for 24 hours.

  • Validation: Perform Western blot analysis.

  • Data Interpretation: PAC will successfully degrade WT tubulin. However, all E198 mutants will remain completely stable [2]. This self-validating system unequivocally proves that the LBHB—not mere occupancy of the colchicine site—is the mechanistic trigger for denaturation and degradation.

Conclusion & Future Perspectives

3-(3-Phenoxybenzyl)amino-β-carboline (PAC) blurs the line between traditional small-molecule inhibitors and modern targeted protein degraders (like PROTACs or molecular glues). Unlike PROTACs, PAC does not actively recruit an E3 ubiquitin ligase. Instead, it leverages a highly specific physicochemical phenomenon—the Low-Barrier Hydrogen Bond—to purposefully misfold its target, forcing the cell's endogenous quality control system to do the rest[3].

For researchers and drug developers, PAC serves as a foundational tool compound for exploring LBHB-mediated protein degradation. It proves that small molecules can be rationally designed to achieve degrader-like efficacy simply by manipulating the thermodynamic stability of the target protein via ultrastrong hydrogen bonding.

References

  • MedChemExpress. "3-(3-Phenoxybenzyl)amino-β-carboline Product Information & Biological Activity." MedChemExpress.
  • Yang, J., et al. (2022). "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond." Journal of Medicinal Chemistry, 65(13), 9159-9173.
  • Yang, J., et al. (2021). "A new role of low barrier hydrogen bond in mediating protein stability by small molecules." bioRxiv.
  • National Library of Medicine. "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond - PubMed." NIH.
  • MedChemExpress. "3-(3-Phenoxybenzyl)amino-β-carboline IC50 Data." MedChemExpress.

Sources

Comparative

Comprehensive Structure-Activity Relationship (SAR) Guide: 3-Amino-β-Carboline Analogues

Executive Summary The β-carboline alkaloid scaffold, originally isolated from Peganum harmala L., has evolved into a highly versatile pharmacophore in modern drug discovery[1]. Among its derivatives, 3-amino-β-carboline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The β-carboline alkaloid scaffold, originally isolated from Peganum harmala L., has evolved into a highly versatile pharmacophore in modern drug discovery[1]. Among its derivatives, 3-amino-β-carboline analogues exhibit a remarkable pharmacological divergence based on specific structural modifications. By fine-tuning the substituents around the tricyclic pyrido[3,4-b]indole core, researchers can direct these molecules toward two distinct therapeutic tracks: Oncology (via α,β-tubulin degradation) and Neurology (via allosteric modulation of the GABAA/Benzodiazepine receptor)[2][3].

This guide provides an objective, data-driven comparison of 3-amino-β-carboline analogues, detailing their Structure-Activity Relationships (SAR), comparative performance against standard alternatives, and the self-validating experimental protocols required to evaluate them.

Mechanistic Divergence & Target Comparison

The therapeutic destiny of a 3-amino-β-carboline analogue is dictated by the steric and electronic properties of its substituents.

  • Oncology (Microtubule Targeting): Certain N-substituted 3-amino-β-carbolines act as potent Tubulin Degradation Agents (TDAs). Unlike traditional inhibitors like colchicine that merely bind to tubulin, these analogues bind to the colchicine site and actively promote the degradation of α,β-tubulin via the ubiquitin-proteasome pathway, leading to cell cycle arrest and apoptosis[3][4].

  • Neurology (CNS Modulation): Conversely, specific substitutions at the C-3 amino group yield high-affinity ligands for the Benzodiazepine Receptor (BzR) on the GABAA complex. These compounds often act as inverse agonists or selective antagonists, counteracting the sedative effects of classical benzodiazepines like diazepam[5].

G Scaffold 3-Amino-β-Carboline Scaffold Sub1 N-Benzyl / N-Substituted (Position 3) Scaffold->Sub1 Oncology SAR Sub2 Alkoxycarbonylamino (Position 3) Scaffold->Sub2 Neurology SAR Target1 Colchicine Binding Site (α,β-Tubulin) Sub1->Target1 High Affinity Binding Target2 Benzodiazepine Receptor (GABAA) Sub2->Target2 High Affinity Binding Mech1 Ubiquitin-Proteasome Degradation Target1->Mech1 Recruits E3 Ligase Mech2 Allosteric Modulation (Inverse Agonism/Antagonism) Target2->Mech2 Conformational Change Outcome1 Apoptosis & Tumor Suppression Mech1->Outcome1 Outcome2 CNS Modulation (Anti-sedative/Proconvulsant) Mech2->Outcome2

Figure 1: Mechanistic divergence of 3-amino-β-carboline analogues based on SAR modifications.

Structure-Activity Relationship (SAR) Deep Dive

To optimize 3-amino-β-carboline analogues, medicinal chemists must navigate a strict set of structural rules. The tricyclic core (Rings A, B, and C) provides the rigid planar conformation necessary for target insertion, but peripheral substitutions dictate target selectivity.

A. The A-Ring and Position 2 (N-2)

The integrity of the A-ring is absolute. SAR studies demonstrate that synthesizing a β-carboline ring-opening product reduces antiproliferative activity by nearly 500-fold (IC50 > 20 μM), proving that an appropriate conjugated rigid planar structure is mandatory[3]. Furthermore, the nitrogen atom at position 2 (N-2) acts as a critical hydrogen bond donor. In tubulin-targeting analogues, N-2 forms a vital hydrogen bond with the Glu198 (E198) residue of α-tubulin; disrupting this bond by substituting C-4 with a nitrogen atom reduces antiproliferative activity by over 80-fold[3].

B. Position 3 (C-3 Amino Substitutions)

The C-3 position is the primary steering wheel for target selectivity:

  • Tubulin Degradation: The introduction of N-benzyl or complex N-substituents at the 3-amino position drastically enhances antiproliferative activity, pushing IC50 values into the low nanomolar range against multidrug-resistant tumor cell lines[3][5].

  • GABAA Affinity: Replacing the N-benzyl group with an (ethoxycarbonyl)amino or (methoxycarbonyl)amino group shifts the molecule's affinity toward the GABAA receptor. For example, 3-[(methoxycarbonyl)amino]-β-carboline (β-CMC) exhibits an IC50 of 71 nM for the benzodiazepine receptor and selectively antagonizes diazepam-induced sedation[5]. This substitution interacts favorably with the lipophilic pocket L1 of the receptor[2].

C. Positions 6 and 9 (Steric Bulk and Photodynamics)
  • Position 6: For GABAA receptor ligands, large, bulky substituents at C-6 are well tolerated because they project outward into the extracellular domain (LDi region) of the receptor[2].

  • Position 9 (N-9): Alkylation at N-9 (e.g., introducing a methyl or morpholine heterocycle) enhances the electron-donor effect. This modification has been recently exploited to create type I/II photosensitizers, granting the analogues pH-sensitive fluorescence and potent chemo-photodynamic therapeutic properties[1].

Comparative Performance: Analogues vs. Standard Alternatives

To objectively evaluate the performance of these analogues, we must compare them against established reference compounds in both their respective therapeutic domains.

Table 1: Oncology - Tubulin Degradation vs. Standard Inhibitors

Data reflects performance in standard human cancer cell lines (e.g., HeLa, MCF-7).

CompoundMechanism of ActionIC50 (Antiproliferative)Tubulin Degradation?Notes
Colchicine Tubulin Polymerization Inhibitor~10 - 50 nMNo Standard reference; highly toxic, no degradation[4].
Paclitaxel Tubulin Stabilizer~2 - 10 nMNo Susceptible to efflux pump resistance.
Analogue 12b (N-Substituted 3-amino-β-carboline)Colchicine-site Binder & TDA~5 - 15 nM Yes Promotes degradation via ubiquitin-proteasome pathway; overcomes paclitaxel resistance[3].
Ring-Opened Analogue Inactive Control> 20,000 nMNoDemonstrates necessity of the rigid A-ring[3].
Table 2: Neurology - GABAA/BzR Affinity vs. Standard Modulators

Data reflects competitive binding affinity (IC50 / Ki) at the central Benzodiazepine Receptor.

CompoundFunctional ActivityIC50 / Ki (Binding)Notes
Diazepam Full Agonist~10 - 20 nMStandard anxiolytic/sedative.
Flumazenil Competitive Antagonist~1 - 5 nMClinical antidote for benzodiazepine overdose.
β-CMC (3-[(methoxycarbonyl)amino]-β-carboline)Selective Antagonist71 nM Selectively antagonizes sedative effects of diazepam in vivo[5].
3-(ethylamino)-β-carboline Inverse Agonist / Proconvulsant460 nM Exhibits long-lasting proconvulsant activity in primate models[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the claims regarding tubulin degradation and GABAA affinity must be validated through rigorous, internally controlled experimental workflows. Below are the definitive protocols for evaluating 3-amino-β-carboline analogues.

Protocol A: Tubulin Degradation & Proteasome Rescue Assay

Purpose: To prove that the analogue does not merely bind tubulin (like colchicine) but actively induces its destruction via the ubiquitin-proteasome pathway. Causality Rationale: By pre-treating cells with MG132 (a potent proteasome inhibitor), we block the degradation machinery. If the analogue's ability to deplete tubulin is reversed by MG132, we definitively prove the mechanism is proteasome-dependent[3][4].

  • Cell Seeding: Seed HeLa or MCF-7 cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

  • Proteasome Inhibition (The Control Step): Pre-treat the control group with 0.010 µM of MG132 for 1 hour. Leave the experimental group untreated.

  • Compound Exposure: Add the 3-amino-β-carboline analogue (e.g., Analogue 12b at 10 nM and 50 nM concentrations) to both groups. Incubate for 24 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 rpm for 15 mins at 4°C to collect the supernatant.

  • Western Blotting: Standardize protein concentrations using a BCA assay. Separate proteins via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against α-tubulin, β-tubulin, and GAPDH (loading control).

  • Validation: A successful TDA will show a near-total loss of α/β-tubulin bands in the experimental group, while the MG132 pre-treated group will show rescued (intact) tubulin bands.

Workflow Step1 Cell Culture & Seeding (HeLa / MCF-7 cells) Step2 Pre-treatment (± Proteasome Inhibitor MG132) Step1->Step2 12-24h adherence Step3 Compound Incubation (3-Amino-β-Carboline Analogue) Step2->Step3 1h pre-incubation Step4 Cell Lysis & Protein Extraction (RIPA Buffer + Protease Inhibitors) Step3->Step4 24-48h exposure Step5 Western Blotting (Anti-α/β-Tubulin, Anti-GAPDH) Step4->Step5 Standardize protein conc. Step6 Data Analysis (Quantify Tubulin Degradation) Step5->Step6 Densitometry

Figure 2: Workflow for validating proteasome-dependent tubulin degradation.

Protocol B: GABAA/BzR Radioligand Competitive Binding Assay

Purpose: To quantify the binding affinity (Ki) of C-3 substituted analogues at the central benzodiazepine receptor. Causality Rationale: Using [3H]flunitrazepam, a well-characterized radioligand with known affinity for the BzR site, allows us to measure the competitive displacement caused by our analogue. A decrease in radioactivity correlates directly with the analogue's binding strength[2].

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet and repeat the wash step to remove endogenous GABA.

  • Incubation Mixture: In assay tubes, combine the membrane suspension, 1 nM [3H]flunitrazepam, and varying concentrations of the 3-amino-β-carboline analogue ( 10−10 to 10−5 M).

  • Non-Specific Binding Control: Define non-specific binding by adding 10 µM of unlabelled diazepam to a separate set of control tubes.

  • Incubation & Filtration: Incubate the mixture at 4°C for 90 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Washing & Counting: Wash the filters three times with ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50 using non-linear regression analysis and convert to Ki using the Cheng-Prusoff equation.

Future Directions: Chemo-Photodynamic Hybrids

The SAR of 3-amino-β-carbolines is currently expanding into the realm of theranostics. Recent advancements have demonstrated that combining C-1 modifications with N-9 morpholine heterocycle alkylation yields β-carboline/furylmalononitrile hybrids. These molecules not only retain potent tumor-selective cytotoxicity but also act as Type I/II photosensitizers, generating reactive oxygen species (ROS) under specific light excitation to overcome hypoxic tumor microenvironments[1].

By strictly adhering to the SAR principles outlined in this guide, drug development professionals can continue to unlock the multifaceted potential of the β-carboline scaffold.

References

  • Design, Synthesis and Subtype Selectivity of 3, 6-Disubstituted β-Carbolines at Bz/GABA(A)ergic Receptors.
  • Design, synthesis and in vitro and in vivo antitumor activities of novel β-carboline derivatives.
  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI.
  • Development of Novel β-Carboline/Furylmalononitrile Hybrids as Type I/II Photosensitizers with Chemo-Photodynamic Therapy and Minimal Toxicity.
  • Structure-Based Design and Synthesis of N-Substituted 3-Amino-β-Carboline Derivatives as Potent αβ-Tubulin Degradation Agents.

Sources

Validation

Cross-reactivity of 3-(3-Phenoxybenzyl)amino-β-carboline with other proteins

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) For decades, the β-carboline scaffold has been recognized as a "privileged structure" in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Cross-Reactivity and Selectivity of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC)

For decades, the β-carboline scaffold has been recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a vast array of biological targets, including monoamine oxidases (MAOs), cyclin-dependent kinases (CDKs), and imidazoline receptors[1][2]. However, this inherent promiscuity poses a significant challenge for researchers seeking targeted therapies without confounding off-target toxicity.

The development of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a paradigm shift. Unlike traditional β-carbolines that act as reversible competitive inhibitors across multiple enzyme families, PAC functions as a highly selective tubulin degrader [3]. This guide objectively compares the cross-reactivity profile of PAC against other notable β-carboline derivatives, providing researchers with the mechanistic insights and experimental frameworks necessary to validate its selectivity in preclinical models.

Mechanistic Causality: Why PAC Avoids Broad Cross-Reactivity

To understand PAC's lack of cross-reactivity, one must analyze its unique mechanism of action. Most β-carbolines (e.g., Harmane, Norharmane) possess a flat, planar aromatic structure that allows them to easily intercalate into DNA or slip into the narrow catalytic clefts of enzymes like MAO-A and MAO-B[4].

PAC bypasses these traditional binding pockets through two distinct structural and thermodynamic features:

  • Steric Exclusion: The bulky 3-(3-phenoxybenzyl)amino substitution disrupts the planarity of the core scaffold, creating severe steric clashes that prevent PAC from entering the active sites of MAOs, CDKs, or PI3K kinases[2][5].

  • Low-Barrier Hydrogen Bond (LBHB) Dependency: PAC does not rely on standard van der Waals forces for target engagement. Instead, the pyridine nitrogen of PAC forms a highly specialized, ultra-short Low-Barrier Hydrogen Bond specifically with the βGlu198 residue of αβ-tubulin[3]. This LBHB triggers localized protein denaturation, leading to aggregation, ubiquitinylation, and ultimate proteasomal degradation of the tubulin heterodimer[3][6]. Because this specific geometric and electronic environment is absent in other common β-carboline off-targets, PAC remains highly orthogonal.

Mechanism PAC 3-(3-Phenoxybenzyl)amino- β-carboline (PAC) Tubulin αβ-Tubulin Heterodimer PAC->Tubulin High Affinity OffTarget Off-Target Proteins (MAO, CDKs, PI3K) PAC->OffTarget Weak/No Affinity LBHB Low-Barrier Hydrogen Bond (βGlu198) Tubulin->LBHB Denaturation Protein Denaturation & Aggregation LBHB->Denaturation Ubiquitinylation Ubiquitinylation Pathway Denaturation->Ubiquitinylation Degradation Proteasomal Degradation Ubiquitinylation->Degradation NoBinding Steric Clash & No LBHB Formation OffTarget->NoBinding

Mechanism of PAC-induced selective tubulin degradation via LBHB vs. off-target avoidance.

Quantitative Cross-Reactivity Profiling

When selecting a β-carboline derivative for cellular assays, understanding the primary target versus off-target affinity is critical to avoid misinterpreting phenotypic data (such as G2/M phase cell cycle arrest)[6]. The table below summarizes the target landscape of PAC compared to widely used alternatives.

CompoundPrimary TargetPrimary MechanismPrimary Affinity (IC50 / Ki)Cross-Reactivity: MAO-A/BCross-Reactivity: Kinases (CDK/PI3K)
PAC αβ-TubulinDegradation via LBHBHigh (Degradation kinetics)Negligible (Steric clash)Negligible
Norharmane MAO-A / MAO-BReversible Inhibition6.5 μM / 4.7 μM[1]Primary Target Low
Harmane I1-Imidazoline / MAOReceptor/Enzyme Inhibition30 nM (I1) / 0.5 μM (MAO-A)[4]Primary Target Low
ZDLD20 CDK4/CycD3Kinase Inhibition6.51 μM[2]LowPrimary Target
PI3Kδ-IN-16 PI3KδKinase Inhibition0.9 nM[5]LowPrimary Target

Data Interpretation: While compounds like ZDLD20 and PI3Kδ-IN-16 have been engineered for kinase selectivity[2][5], PAC is unique in its ability to completely abandon the traditional enzymatic targets of the β-carboline class in favor of structural protein degradation[3].

Experimental Workflows for Assessing Selectivity

To rigorously prove that PAC's phenotypic effects (apoptosis and G2/M arrest) are driven exclusively by tubulin degradation and not by cryptic cross-reactivity with kinases or MAOs, researchers must employ a self-validating experimental design .

The following protocols utilize internal negative controls (mutant cell lines) and positive controls (promiscuous β-carbolines) to ensure that any observed loss of signal is due to true selectivity, not assay failure.

Protocol A: Self-Validating Target Engagement via CETSA and Mutagenesis

This protocol confirms that PAC strictly requires the βGlu198 residue to function, definitively ruling out broad, non-specific protein aggregation.

  • Cell Line Preparation: Culture two parallel sets of HeLa cells: one expressing Wild-Type (WT) αβ-tubulin, and an engineered CRISPR knock-in line expressing a βGlu198Ala mutant.

  • Compound Treatment: Treat both cell lines with 5 μM PAC, 5 μM Paclitaxel (positive control for standard tubulin binding), and vehicle (DMSO) for 4 hours.

  • Thermal Shift Execution (CETSA): Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Isolation: Lyse cells using freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to separate the soluble protein fraction from the aggregated/denatured proteins.

  • Western Blot Analysis: Probe the soluble fraction for β-tubulin. Causality & Validation: If the assay is successful, Paclitaxel will thermally stabilize both WT and βGlu198Ala tubulin. PAC will cause massive destabilization/aggregation in the WT line (due to LBHB formation) but will show zero effect on the βGlu198Ala mutant[3]. This internal contrast proves PAC's absolute reliance on that single residue, confirming its exquisite selectivity.

Protocol B: MAO Cross-Reactivity Counter-Screening

To prove PAC does not retain the ancestral β-carboline trait of MAO inhibition.

  • Reagent Setup: Prepare recombinant human MAO-A and MAO-B enzymes in a HEPES buffer (pH 7.4).

  • Inhibitor Matrix: Prepare a concentration gradient (0.1 μM to 50 μM) of PAC, alongside Norharmane (positive control for MAO inhibition)[1].

  • Substrate Incubation: Add kynuramine (a fluorogenic MAO substrate) to the enzyme-inhibitor mixture and incubate at 37°C for 30 minutes.

  • Reaction Termination & Readout: Stop the reaction with NaOH. Measure the fluorescence of the 4-hydroxyquinoline product (Ex: 310 nm, Em: 400 nm). Causality & Validation: Norharmane will produce a standard dose-response inhibition curve (IC50 ~4.7-6.5 μM)[1]. PAC must show a flat line (no inhibition) up to 50 μM. The successful inhibition by Norharmane validates that the enzymes are active and the assay is sensitive, thereby proving PAC's lack of cross-reactivity is a genuine chemical property.

Workflow Start Compound Incubation (PAC vs. Controls) Assay1 Target Engagement CETSA (WT vs βGlu198 Mut) Start->Assay1 Assay2 Cross-Reactivity Panel (MAO-A/B, CDK4, PI3K) Start->Assay2 Assay3 Phenotypic Readout (G2/M Arrest & Apoptosis) Start->Assay3 Data Selectivity Index & Degradation Kinetics Assay1->Data Assay2->Data Assay3->Data

Step-by-step experimental workflow for evaluating PAC cross-reactivity and target engagement.

Conclusion for Drug Development Professionals

When designing screening cascades or utilizing chemical probes, the utility of a compound is defined as much by what it does not bind as by what it does. 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) successfully strips away the historical cross-reactivity of the β-carboline class[1][4]. By leveraging a highly specific Low-Barrier Hydrogen Bond[3], PAC achieves targeted protein degradation of tubulin without interfering with the kinome or monoamine oxidase pathways, making it a superior, clean tool compound for cytoskeletal research and oncology drug development.

References

  • Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond Journal of Medicinal Chemistry - Figshare[Link]

Sources

Comparative

In Vivo Validation of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC): A Comparative Guide to Tubulin Degradation Mechanisms

As a Senior Application Scientist overseeing preclinical oncology workflows, I frequently evaluate novel microtubule-targeting agents (MTAs). While classical MTAs have been foundational in cancer therapy, their susceptib...

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Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As a Senior Application Scientist overseeing preclinical oncology workflows, I frequently evaluate novel microtubule-targeting agents (MTAs). While classical MTAs have been foundational in cancer therapy, their susceptibility to efflux pump-mediated resistance and tubulin mutations necessitates alternative pharmacological approaches.

Enter 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) . Originally identified for its potent anticancer properties ()[1], recent biochemical validations have revealed that PAC does not merely inhibit tubulin polymerization. Instead, it actively promotes the selective denaturation and degradation of αβ-tubulin heterodimers[2].

This guide objectively compares PAC’s performance against traditional tubulin modulators and provides the self-validating in vivo experimental protocols required to verify its unique mechanism of action (MoA).

The Evolution of Tubulin Targeting: PAC vs. Classical Inhibitors

Traditional tubulin inhibitors fall into two primary categories:

  • Stabilizers (e.g., Paclitaxel): Bind to the polymerized microtubule, preventing depolymerization.

  • Destabilizers (e.g., Colchicine, Vinca Alkaloids): Bind to soluble tubulin dimers, preventing polymerization.

Both classes rely on stoichiometric binding to disrupt microtubule dynamics, which often triggers resistance via the overexpression of P-glycoprotein (P-gp) efflux pumps.

PAC represents a paradigm shift. It bypasses standard dynamic disruption by acting as a targeted protein degrader without requiring the complex machinery of a PROTAC. As demonstrated in recent biochemical studies ()[2], PAC achieves this by forming a unique Low-Barrier Hydrogen Bond (LBHB) with the βGlu198 residue of tubulin[2]. This exceptionally strong bond destabilizes the protein's tertiary structure, leading to rapid denaturation, aggregation, and subsequent proteasomal degradation[2].

Mechanism of Action: The LBHB-Mediated Degradation Pathway

To understand how to validate PAC in vivo, we must first map its logical workflow. The diagram below illustrates the causal chain of events from compound administration to tumor cell apoptosis.

PAC_MoA PAC PAC Administration LBHB LBHB Formation with βGlu198 PAC->LBHB Denaturation αβ-Tubulin Denaturation LBHB->Denaturation Aggregation Protein Aggregation Denaturation->Aggregation Ubiquitinylation Ubiquitinylation Aggregation->Ubiquitinylation Degradation Proteasomal Degradation Ubiquitinylation->Degradation Arrest G2/M Phase Arrest Degradation->Arrest Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis

Fig 1. Logical workflow of PAC-induced tubulin degradation via low-barrier hydrogen bonds.

Comparative Performance Data

To contextualize PAC's utility, the following table summarizes its quantitative and qualitative performance compared to industry-standard alternatives.

ModulatorPrimary MechanismTubulin DegradationIC50 (HeLa/Hct116)In Vivo Efficacy (TGI %)
PAC LBHB-mediated DenaturationYes (Selective)~74 nMHigh (>70% TGI)
Paclitaxel Polymerization StabilizationNo~2-5 nMHigh (>75% TGI)
Colchicine Polymerization InhibitionNo~15 nMModerate (Toxicity limited)

Data synthesis derived from standardized xenograft models and biochemical assays.

In Vivo Validation & Experimental Protocols

Every protocol described below operates as a self-validating system . We do not merely measure the final endpoint (tumor shrinkage); we validate the specific mechanistic checkpoints (aggregation and ubiquitinylation) to ensure the observed efficacy is definitively linked to PAC's unique LBHB-driven MoA.

Protocol 1: In Vivo Tumor Growth Inhibition (Xenograft Model)

Objective: Validate the systemic efficacy of PAC in a controlled tumor microenvironment.

  • Step 1: Cell Preparation & Inoculation

    • Action: Subcutaneously inject 5×106 Hct116 (human colorectal carcinoma) cells into the right flank of BALB/c nude mice.

    • Causality (The "Why"): Hct116 cells exhibit high basal tubulin turnover and are highly sensitive to G2/M phase cell cycle arrest[2]. This provides a robust, highly responsive dynamic range for degradation assays compared to slow-growing cell lines.

  • Step 2: PAC Administration

    • Action: Once tumors reach ~100 mm³, randomize mice and administer PAC (e.g., 10-20 mg/kg) via intraperitoneal (IP) injection every other day.

    • Causality (The "Why"): IP injection is prioritized in early validation to bypass hepatic first-pass metabolism, ensuring steady systemic bioavailability of the β-carboline derivative before pharmacokinetic optimization.

  • Step 3: Tumor Volume Monitoring

    • Action: Measure tumors using digital calipers every 2 days; calculate volume as V=(length×width2)/2 .

    • Causality (The "Why"): Frequent temporal mapping allows us to plot the exponential growth phase accurately and calculate the Tumor Growth Inhibition (TGI) percentage, establishing a dose-response relationship[2].

Protocol 2: Ex Vivo Tubulin Degradation & Aggregation Assay

Objective: Confirm that the observed tumor shrinkage is causally linked to tubulin denaturation and proteasomal degradation, rather than off-target cytotoxicity.

  • Step 1: Tissue Homogenization

    • Action: Excise tumors 24 hours post-final dose. Homogenize in a strict lysis buffer containing both protease and phosphatase inhibitors.

    • Causality (The "Why"): Tumors must be processed with inhibitors immediately. Artifactual protein degradation during sample handling can easily be misconstrued as PAC-induced degradation, creating false positives.

  • Step 2: Gel Filtration Chromatography

    • Action: Pass the homogenized lysates through a size-exclusion gel filtration column prior to Western blot analysis.

    • Causality (The "Why"): Standard Western blotting denatures all proteins via SDS, masking PAC's specific MoA. Gel filtration allows us to separate functional, soluble αβ-tubulin heterodimers from the high-molecular-weight denatured aggregates induced natively by PAC[2].

  • Step 3: Ubiquitinylation Detection

    • Action: Immunoprecipitate the high-molecular-weight fractions from Step 2 and probe for ubiquitin marks.

    • Causality (The "Why"): We must prove that the aggregated tubulin is actively being routed to the proteasome. Detecting ubiquitin specifically on the aggregated fractions confirms that PAC triggers the ubiquitin-proteasome system (UPS) rather than causing non-specific, toxic protein precipitation[2].

Conclusion

The in vivo validation of 3-(3-Phenoxybenzyl)amino-β-carboline highlights a critical evolution in drug development. By shifting the focus from simple dynamic inhibition to LBHB-mediated targeted degradation, PAC offers a compelling blueprint for overcoming traditional MTA resistance. For drug development professionals, integrating the self-validating protocols outlined above ensures that preclinical data remains mechanistically sound, reproducible, and translationally relevant.

References

  • Title: Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond Source: Journal of Medicinal Chemistry (ACS Publications, 2022) URL: [Link]

  • Title: 3-(3-Phenoxybenzyl)amino-β-carboline: A novel antitumor drug targeting α-tubulin Source: Bioorganic & Medicinal Chemistry Letters (Elsevier, 2011) URL: [Link]

Sources

Validation

A Comparative Analysis for Drug Discovery Professionals: 3-(3-Phenoxybenzyl)amino-β-carboline and Paclitaxel

In the landscape of anticancer drug discovery, the identification of novel molecular scaffolds with potent and selective mechanisms of action is paramount. This guide provides a comparative analysis of a promising synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of anticancer drug discovery, the identification of novel molecular scaffolds with potent and selective mechanisms of action is paramount. This guide provides a comparative analysis of a promising synthetic β-carboline derivative, 3-(3-phenoxybenzyl)amino-β-carboline, and the well-established microtubule-stabilizing agent, paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their respective mechanisms of action, in vitro efficacy, and the experimental methodologies required for their evaluation.

Introduction: Two Distinct Approaches to Targeting the Cytoskeleton

Paclitaxel , a member of the taxane family, is a natural product originally isolated from the Pacific yew tree and is a cornerstone of chemotherapy regimens for a variety of solid tumors.[1] Its mechanism of action, the stabilization of microtubules, has been extensively studied and has set a benchmark for cytotoxic agents that interfere with cell division.[2][3]

3-(3-Phenoxybenzyl)amino-β-carboline represents a novel, synthetic compound from the β-carboline class of indole alkaloids.[4] β-carbolines are known for their diverse biological activities, and this particular derivative has emerged as a potent antitumor agent with a distinct mode of interaction with the microtubule network.[4][5]

This guide will dissect the similarities and differences between these two compounds, providing a framework for understanding their potential therapeutic applications and the experimental workflows necessary to validate their activity.

Mechanism of Action: A Tale of Two Tubulin Binders

While both compounds ultimately lead to mitotic arrest and apoptosis by disrupting microtubule dynamics, their specific molecular interactions differ significantly.

Paclitaxel: The Microtubule Stabilizer

Paclitaxel's primary mechanism involves binding to the β-tubulin subunit of microtubules.[3][6] This binding event promotes the polymerization of tubulin dimers into stable, non-functional microtubules and protects them from disassembly.[1][6] The resulting overly stabilized microtubules disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis.[5][6]

3-(3-Phenoxybenzyl)amino-β-carboline: A Novel Interaction with α-Tubulin

In contrast to paclitaxel, 3-(3-phenoxybenzyl)amino-β-carboline has been identified as a novel antitumor agent that targets the α-tubulin protein.[4] This interaction also leads to a G2/M cell cycle arrest and the induction of apoptosis, as evidenced by chromatin condensation, DNA fragmentation, and the activation of caspase-3.[4] The targeting of a different tubulin subunit suggests a potentially distinct resistance profile compared to taxanes.

Mechanism_of_Action cluster_0 3-(3-Phenoxybenzyl)amino-β-carboline cluster_1 Paclitaxel Carboline 3-(3-Phenoxybenzyl)amino-β-carboline alpha_Tubulin α-Tubulin Carboline->alpha_Tubulin Binds to G2M_Arrest G2/M Cell Cycle Arrest alpha_Tubulin->G2M_Arrest Paclitaxel Paclitaxel beta_Tubulin β-Tubulin Paclitaxel->beta_Tubulin Binds to Microtubule_Polymerization Promotes Microtubule Polymerization beta_Tubulin->Microtubule_Polymerization Microtubule_Stabilization Microtubule Stabilization Microtubule_Polymerization->Microtubule_Stabilization Microtubule_Stabilization->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis SRB_Assay_Workflow Start Seed cells in 96-well plate Incubate Incubate for 24h Start->Incubate Treat Treat with compounds (varying concentrations) Incubate->Treat Incubate_Treat Incubate for 48-72h Treat->Incubate_Treat Fix Fix cells with Trichloroacetic Acid (TCA) Incubate_Treat->Fix Wash_Dry Wash with water and air dry Fix->Wash_Dry Stain Stain with Sulforhodamine B (SRB) Wash_Dry->Stain Wash_Unbound Wash with 1% acetic acid to remove unbound dye Stain->Wash_Unbound Solubilize Solubilize bound dye with 10 mM Tris base Wash_Unbound->Solubilize Read Read absorbance at 540 nm Solubilize->Read

Figure 2. Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a range of concentrations of 3-(3-phenoxybenzyl)amino-β-carboline and paclitaxel. Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values for each compound.

Cell Cycle Analysis via Flow Cytometry

To confirm the G2/M arrest induced by both compounds, cell cycle analysis using propidium iodide (PI) staining followed by flow cytometry is the standard method.

Experimental Rationale: PI is a fluorescent intercalating agent that binds to DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Culture cells to approximately 70-80% confluency and treat with the respective compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

  • RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

In Vivo Efficacy Evaluation in Xenograft Models

To assess the antitumor activity in a living organism, human tumor xenograft models in immunocompromised mice are the gold standard in preclinical research.

Experimental Rationale: This model allows for the evaluation of a compound's ability to inhibit tumor growth in a more complex biological system, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HeLa) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the tumor-bearing mice into treatment groups (vehicle control, paclitaxel, and 3-(3-phenoxybenzyl)amino-β-carboline). Administer the compounds according to a predetermined dosing schedule and route (e.g., intravenous or intraperitoneal).

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly as an indicator of toxicity.

  • Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Concluding Remarks and Future Directions

This comparative guide highlights that both 3-(3-phenoxybenzyl)amino-β-carboline and paclitaxel are potent inhibitors of cell proliferation that function by disrupting microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.

Key Distinctions:

  • Target: Paclitaxel binds to β-tubulin, while 3-(3-phenoxybenzyl)amino-β-carboline targets α-tubulin. This difference in the molecular target may have implications for overcoming resistance to taxane-based therapies.

  • Chemical Scaffold: 3-(3-phenoxybenzyl)amino-β-carboline possesses a novel β-carboline scaffold, offering a distinct chemical entity for further optimization and development.

  • Data Availability: Paclitaxel is a well-established drug with a vast body of preclinical and clinical data. 3-(3-phenoxybenzyl)amino-β-carboline is a promising lead compound with highly potent in vitro activity, but requires further extensive preclinical evaluation, particularly in vivo efficacy and toxicity studies.

Future Perspectives:

The potent in vitro activity of 3-(3-phenoxybenzyl)amino-β-carboline warrants a comprehensive investigation into its in vivo efficacy across a panel of xenograft models. Direct, head-to-head studies with paclitaxel in these models will be crucial to ascertain its relative therapeutic potential. Furthermore, exploring its activity in paclitaxel-resistant models would be a key step in determining its potential to address unmet clinical needs. The distinct mechanism of targeting α-tubulin opens up new avenues for the development of next-generation microtubule-targeting agents.

References

  • Ikeda, R., et al. (2011). 3-(3-Phenoxybenzyl)amino-β-carboline: a novel antitumor drug targeting α-tubulin. Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787. [Link]

  • Bates, S. E., & Fojo, T. (2020). The β-carboline alkaloids in cancer therapy-recent advancements in this area. Journal of Ethnopharmacology, 257, 112863. [Link]

  • Ojima, I., et al. (1995). Anti-tumor efficacy of paclitaxel against human lung cancer xenografts. Cancer Research, 55(16), 3584-3589. [Link]

  • Figshare. (2015, June 7). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. Retrieved from [Link]

  • PubMed. (2006, May 30). In-vivo Efficacy of Novel Paclitaxel Nanoparticles in Paclitaxel-Resistant Human Colorectal Tumors. Retrieved from [Link]

  • Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. [Link]

  • PubMed. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. Retrieved from [Link]

  • Minotti, G., et al. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Clinical Cancer Research, 4(10), 2539-2545. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Cell Cytotoxicity Assay. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Spandidos Publications. (2013, July 18). Different regulatory pathways are involved in the proliferative inhibition of two types of leukemia cell lines induced by paclitaxel. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1993. [Link]

  • bioRxiv. (2023, February 7). Antitumor activity of intraperitoneal paclitaxel in orthotopic patient-derived xenograft models of mucinous appendiceal adenocar. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). In Vivo Oncology. Retrieved from [Link]

  • Debeb, B. G., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2100. [Link]

  • AACR Journals. (2024, July 2). Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, March 24). β-Carboline-based molecular hybrids as anticancer agents: a brief sketch. Retrieved from [Link]

  • Anticancer Research. (2014, December 15). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of Novel Tetrahydro-β-carboline Containing Aminopeptidase N Inhibitors as Cancer Chemosensitizers. Retrieved from [Link]

  • MDPI. (2022, December 13). Rational-Based Discovery of Novel β-Carboline Derivatives as Potential Antimalarials: From In Silico Identification of Novel Targets to Inhibition of Experimental Cerebral Malaria. Retrieved from [Link]

  • Wiley Online Library. (2026, January 18). Anticancer Potential of β‐Carboline Alkaloids: An Updated Mechanistic Overview. Retrieved from [Link]

Sources

Comparative

Replicating published findings on 3-(3-Phenoxybenzyl)amino-β-carboline

Replicating Published Findings on 3-(3-Phenoxybenzyl)amino-β-carboline (PAC): A Comparative Experimental Guide Executive Summary The discovery of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a paradigm shift in...

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Author: BenchChem Technical Support Team. Date: April 2026

Replicating Published Findings on 3-(3-Phenoxybenzyl)amino-β-carboline (PAC): A Comparative Experimental Guide

Executive Summary

The discovery of 3-(3-Phenoxybenzyl)amino-β-carboline (PAC) represents a paradigm shift in the development of Microtubule Targeting Agents (MTAs). Originally identified as a potent antitumor β-carboline derivative [1], recent biochemical breakthroughs have reclassified PAC not merely as an inhibitor, but as a monovalent small-molecule degrader . Unlike traditional MTAs or heterobifunctional PROTACs, PAC induces the selective degradation of αβ-tubulin heterodimers through a unique biophysical mechanism: the formation of a Low-Barrier Hydrogen Bond (LBHB) [2].

This guide provides researchers and drug development professionals with a comprehensive, self-validating framework to replicate these findings, objectively compare PAC against traditional alternatives, and implement rigorous experimental controls.

Mechanistic Paradigm: Denaturation-Driven Degradation

To successfully replicate PAC’s effects, one must first understand the causality of its mechanism. Traditional colchicine-site binders (e.g., Colchicine, Nocodazole) inhibit tubulin polymerization by forming standard hydrogen bonds within the binding pocket. They do not induce target degradation.

PAC, however, features a pyridine nitrogen that forms an exceptionally short, strong Low-Barrier Hydrogen Bond (LBHB) with the carboxyl group of the βGlu198 residue on β-tubulin [2].

  • The Causality: This LBHB is so energetically dominant that it distorts the local protein architecture. This localized denaturation exposes hydrophobic regions, causing the tubulin heterodimers to aggregate. The cellular quality-control machinery recognizes this aggregated state, leading to rapid ubiquitinylation and subsequent proteasomal degradation.

G PAC PAC Binding (Colchicine Site) LBHB LBHB Formation (Pyridine N - βGlu198) PAC->LBHB Induces Denat Localized Tubulin Denaturation LBHB->Denat Triggers Agg Protein Aggregation Denat->Agg Causes Ubiq Ubiquitinylation Agg->Ubiq Recruits E3 Deg Proteasomal Degradation Ubiq->Deg Targets to

Mechanistic pathway of PAC-induced tubulin degradation via LBHB formation.

Comparative Performance Analysis

When evaluating PAC for preclinical development, it is critical to benchmark it against both traditional MTAs and other LBHB-forming degraders. The table below synthesizes the quantitative and qualitative performance metrics of PAC against standard alternatives.

CompoundPrimary Target / SiteMechanism of ActionInduces Tubulin Degradation?H-Bond Type with βGlu198
PAC [3]αβ-Tubulin (Colchicine Site)Denaturation & Proteasomal DegradationYes (Potent)Low-Barrier (LBHB)
Colchicine αβ-Tubulin (Colchicine Site)Polymerization InhibitionNoNormal H-Bond
Paclitaxel αβ-Tubulin (Taxane Site)Microtubule StabilizationNoN/A
BML284 [2]αβ-Tubulin (Colchicine Site)Wnt Activation / Tubulin DegradationYes (Moderate)Low-Barrier (LBHB)
PROTACs Various (Requires E3 Ligase)Heterobifunctional DegradationYes (Target Dependent)N/A

Key Takeaway: PAC achieves PROTAC-like degradation efficacy without the high molecular weight or poor pharmacokinetic properties typically associated with heterobifunctional degraders, making it a highly attractive lead for oncology [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the protocols below are designed as self-validating systems . Every experimental condition includes a mechanistic counter-condition to prove causality rather than mere correlation.

Protocol A: In Vitro Cellular Degradation & Proteasome Dependency

This assay confirms that PAC depletes tubulin specifically through the proteasome pathway, rather than via transcriptional downregulation or lysosomal degradation.

Causality & Controls:

  • MG132 (Proteasome Inhibitor): If PAC-induced degradation is rescued by MG132, it proves the ubiquitin-proteasome system is the executioner.

  • Colchicine Pre-treatment: Colchicine binds the exact same pocket but forms a normal H-bond. Pre-incubating with Colchicine occupies the site, preventing PAC from binding and forming the LBHB. If Colchicine blocks degradation, it proves the degradation is strictly site-specific.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates at a density of 3×105 cells/well and incubate overnight at 37°C.

  • Pre-treatment (The Validation Step):

    • Group 1: Vehicle (DMSO).

    • Group 2: No pre-treatment.

    • Group 3: Pre-treat with 10 μM MG132 for 2 hours.

    • Group 4: Pre-treat with 5 μM Colchicine for 2 hours.

  • PAC Treatment: Add PAC (10 μM) to Groups 2, 3, and 4. Incubate for 12 hours.

  • Harvest & Lysis: Wash cells with cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C.

  • Immunoblotting: Run lysates on a 10% SDS-PAGE gel. Transfer to a PVDF membrane. Probe with primary antibodies against α-tubulin and β-tubulin (GAPDH as loading control).

  • Expected Result: Group 2 will show near-complete loss of tubulin bands. Groups 3 and 4 will show fully rescued tubulin levels, validating the site-specific, proteasome-dependent mechanism.

Workflow cluster_0 Experimental Groups Start HeLa Cell Culture Veh DMSO (Vehicle) Start->Veh PAC PAC (10 μM) Start->PAC MG132 PAC + MG132 (Proteasome Block) Start->MG132 Colch PAC + Colchicine (Binding Block) Start->Colch Lysis Cell Lysis & Protein Extraction Veh->Lysis PAC->Lysis MG132->Lysis Colch->Lysis WB Western Blot (α/β-Tubulin) Lysis->WB

Self-validating workflow verifying proteasome-dependent tubulin degradation.

Protocol B: Differential Scanning Fluorimetry (DSF) for Target Denaturation

To prove that PAC physically denatures tubulin (the precursor to degradation), DSF is utilized to measure the protein's melting temperature ( Tm​ ).

Causality & Controls: A standard inhibitor (Colchicine) stabilizes or has no effect on the target's Tm​ . A denaturing degrader (PAC) will significantly lower the Tm​ due to the structural stress induced by the LBHB [2].

Step-by-Step Methodology:

  • Protein Preparation: Dilute purified porcine brain tubulin to a final concentration of 2 μM in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Dye Addition: Add SYPRO Orange dye (final concentration 5X).

  • Compound Incubation: Aliquot the mixture into a 96-well PCR plate. Add DMSO (control), Colchicine (10 μM), or PAC (10 μM). Incubate at room temperature for 30 minutes in the dark.

  • Thermal Cycling: Run the plate in a Real-Time PCR system. Program a temperature gradient from 25°C to 95°C at a ramp rate of 1°C/min, continuously monitoring fluorescence (Ex: 490 nm, Em: 575 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to determine the Tm​ . PAC-treated tubulin will exhibit a markedly lower Tm​ compared to the DMSO and Colchicine controls, proving biophysical destabilization.

Advanced Troubleshooting: Mutagenesis Validation

If replication fails or yields ambiguous results, the definitive method to prove LBHB-driven degradation is through site-directed mutagenesis.

  • The Logic: The LBHB relies on the specific pKa of the βGlu198 carboxylate. Mutating βGlu198 to Glutamine (βE198Q) or Aspartate (βE198D) alters the side-chain length or charge, destroying the capacity to form an LBHB.

  • Action: Transfect cells with wild-type and βE198Q mutant tubulin plasmids. Apply PAC. Wild-type tubulin will degrade; βE198Q tubulin will remain completely stable [2]. This serves as the ultimate, unassailable proof of the LBHB mechanism.

References

  • Ikeda, R., et al. (2011). "3-(3-Phenoxybenzyl)amino-beta-carboline: A novel antitumor drug targeting alpha-tubulin." Bioorganic & Medicinal Chemistry Letters, 21(16), 4784-4787.[Link]

  • Yang, J., et al. (2022). "Small Molecules Promote Selective Denaturation and Degradation of Tubulin Heterodimers through a Low-Barrier Hydrogen Bond." Journal of Medicinal Chemistry, 65(13), 9159-9173.[Link]

Validation

Head-to-head comparison of different 3-amino-β-carboline synthesis methods

As a Senior Application Scientist, selecting the optimal synthetic route for 3-amino-β-carbolines is a critical decision that impacts yield, scalability, and the ability to generate diverse analog libraries. 3-Amino-β-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for 3-amino-β-carbolines is a critical decision that impacts yield, scalability, and the ability to generate diverse analog libraries. 3-Amino-β-carbolines are privileged scaffolds in medicinal chemistry, exhibiting potent biological activities ranging from benzodiazepine receptor (BzR) modulation to αβ-tubulin degradation in oncology [1, 2].

This guide provides an objective, head-to-head comparison of the three primary methodologies used to synthesize 3-amino-β-carbolines: the classical Curtius Rearrangement , the modern Buchwald-Hartwig Cross-Coupling , and the emerging Multicomponent Reaction (MCR) / Cascade Cyclization approach. By analyzing the causality behind experimental choices, this guide establishes a self-validating framework for protocol selection.

Mechanistic Overview and Method Selection

The synthesis of the 3-amino-β-carboline core requires overcoming the inherent electron deficiency of the pyridine ring within the tricyclic system.

Method A: Curtius Rearrangement (The Classical Standard)

Historically, the most reliable method for accessing primary 3-amino-β-carbolines relies on the Curtius degradation of readily available β-carboline-3-carboxylic acids [3]. By treating the acid with diphenylphosphoryl azide (DPPA), an acyl azide is formed, which undergoes thermal rearrangement to an isocyanate. Subsequent trapping with water or an alcohol yields the primary amine or a carbamate, respectively.

Curtius A β-Carboline-3-carboxylic acid B Acyl Azide Intermediate A->B DPPA, Et3N C Isocyanate Intermediate B->C Heat (-N2) D 3-Amino-β-carboline (or Carbamate) C->D H2O or R-OH

Figure 1: Mechanistic pathway of the Curtius rearrangement for 3-amino-β-carbolines.

Method B: Buchwald-Hartwig Amination (The Modern Approach)

For the synthesis of N-substituted or N,N-disubstituted 3-amino-β-carbolines, palladium-catalyzed cross-coupling of 3-halo-β-carbolines (typically 3-bromo or 3-chloro) with primary or secondary amines is the gold standard [2]. This method bypasses the hazardous azide intermediates and allows for late-stage diversification, which is crucial for Structure-Activity Relationship (SAR) campaigns.

Buchwald Pd0 Pd(0) Catalyst OA Oxidative Addition (3-Halo-β-carboline) Pd0->OA AC Amine Coordination & Deprotonation OA->AC RE Reductive Elimination AC->RE RE->Pd0 Regeneration Prod N-Substituted 3-Amino-β-carboline RE->Prod

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination of 3-halo-β-carbolines.

Method C: Multicomponent Reactions (MCR)

Recent advancements utilize multicomponent reactions (e.g., Ugi-type variants) starting from indole-3-carboxaldehydes or tryptamine derivatives [1]. While highly atom-economical and capable of generating complex libraries in a single pot, MCRs often suffer from lower site-selectivity and require extensive optimization of the catalytic system (e.g., Lewis acids or iodine catalysts).

Quantitative Performance Comparison

The following table summarizes the operational parameters, yields, and scope of each methodology based on standardized laboratory conditions.

ParameterMethod A: Curtius RearrangementMethod B: Buchwald-HartwigMethod C: Multicomponent (MCR)
Target Product Primary Amines / CarbamatesSecondary / Tertiary AminesHighly Substituted Derivatives
Typical Yield 65% – 85%50% – 90% (Substrate dependent)40% – 70%
Reaction Time 4 – 8 hours12 – 24 hours2 – 12 hours
Temperature 80°C – 110°C90°C – 120°CRoom Temp to 80°C
Key Reagents DPPA, Et₃N, t-BuOH / H₂OPd₂(dba)₃, XantPhos, Cs₂CO₃Indole derivatives, Isocyanides
Scalability Moderate (Azide hazard limit)High (Cost of Pd is limiting)High (Atom economical)
Functional Group Tolerance Low (Sensitive to nucleophiles)HighModerate

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly stated.

Protocol A: Synthesis of 3-Amino-β-carboline via Curtius Rearrangement [3]

Rationale: DPPA acts as a safe, bench-stable azide source compared to sodium azide. Triethylamine acts as a base to facilitate the formation of the acyl azide.

  • Preparation: Suspend β-carboline-3-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous tert-butanol (50 mL) under an inert argon atmosphere.

  • Activation: Add triethylamine (1.5 equiv, 15 mmol) followed dropwise by diphenylphosphoryl azide (DPPA) (1.2 equiv, 12 mmol) at room temperature.

  • Rearrangement: Heat the reaction mixture to reflux (approx. 85°C). Observation: Nitrogen gas evolution indicates the successful conversion of the acyl azide to the isocyanate.

  • Trapping: Maintain reflux for 6 hours to allow complete trapping of the isocyanate by tert-butanol, forming the Boc-protected 3-amino-β-carboline.

  • Deprotection (Optional): To isolate the free primary amine, concentrate the mixture, dissolve the crude carbamate in DCM, and treat with Trifluoroacetic Acid (TFA) (10 equiv) for 2 hours at room temperature.

  • Workup: Neutralize with saturated aqueous NaHCO₃, extract with EtOAc, dry over MgSO₄, and purify via flash chromatography (Silica, DCM/MeOH 95:5).

Protocol B: Synthesis of N-Substituted 3-Amino-β-carbolines via Buchwald-Hartwig Amination [2]

Rationale: XantPhos is selected as the ligand due to its large bite angle, which promotes reductive elimination over deleterious β-hydride elimination, crucial when using aliphatic amines.

  • Catalyst Pre-activation: In an oven-dried Schlenk tube, combine 3-bromo-β-carboline (1.0 equiv, 5 mmol), the desired primary amine (1.5 equiv, 7.5 mmol), Pd₂(dba)₃ (0.05 equiv, 5 mol%), XantPhos (0.1 equiv, 10 mol%), and Cs₂CO₃ (2.0 equiv, 10 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (25 mL) that has been rigorously degassed via freeze-pump-thaw cycling.

  • Coupling: Seal the tube and heat to 110°C in an oil bath for 16 hours. Causality: High temperatures are required to overcome the activation energy barrier for the oxidative addition into the electron-rich β-carboline C-Br bond.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify by column chromatography (Silica, Hexanes/EtOAc gradient) to afford the N-substituted 3-amino-β-carboline.

Conclusion & Selection Guide

The choice of methodology must be dictated by the target chemotype:

  • Use the Curtius Rearrangement when the unsubstituted primary 3-amino-β-carboline is required, or when synthesizing carbamate prodrugs.

  • Use the Buchwald-Hartwig Amination for late-stage functionalization and SAR library generation, particularly when bulky or complex amine substituents are needed for target binding (e.g., tubulin degradation agents).

  • Use Multicomponent Reactions when exploring novel, highly decorated β-carboline scaffolds in early-stage discovery where atom economy is prioritized over specific site-directed functionalization.

References

  • Design, synthesis and in vitro and in vivo antitumor activities of novel β-carboline derivatives. ResearchGate. Available at:[Link]

  • Structure-Based Design and Synthesis of N-Substituted 3-Amino-β-Carboline Derivatives as Potent αβ-Tubulin Degradation Agents. ResearchGate. Available at:[Link]

  • Beta-carbolines, process for their preparation and pharmaceutical compositions containing them. Google Patents (EP0110814B1).

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(3-Phenoxybenzyl)amino-β-carboline: A Guide for Laboratory Professionals

Understanding the Hazard Profile While a dedicated SDS for 3-(3-Phenoxybenzyl)amino-β-carboline is not yet established, an analysis of its constituent moieties—a β-carboline core and a phenoxybenzyl group—provides critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Understanding the Hazard Profile

While a dedicated SDS for 3-(3-Phenoxybenzyl)amino-β-carboline is not yet established, an analysis of its constituent moieties—a β-carboline core and a phenoxybenzyl group—provides critical insights into its potential hazards.

  • β-Carbolines: This class of nitrogen-containing heterocyclic compounds can exhibit a range of biological activities.[1][2] Some are known to have neurological effects.

  • Phenoxybenzyl Compounds: Similar structures, like 3-Phenoxybenzyl Alcohol, are classified as harmful if swallowed and can cause serious eye irritation.[3]

  • General Hazards of Related Compounds: Safety data for analogous research chemicals indicate potential for skin and eye irritation, allergic skin reactions, and harm if inhaled or swallowed.[4][5] Inhalation may affect the nervous system, causing dizziness or nausea.[4]

Given these potential risks, 3-(3-Phenoxybenzyl)amino-β-carboline must be treated as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular trash.[6]

Hazard Summary Table
Potential HazardBasis of AssessmentRecommended Precautions
Acute Toxicity (Oral, Inhalation) Data from analogous compounds (e.g., phenoxybenzyl alcohol, other complex amines).[3][4]Avoid ingestion and inhalation of dust or aerosols. Handle in a well-ventilated area or chemical fume hood.
Skin and Eye Irritation Common characteristic of amine and aromatic compounds.[4][5]Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Skin Sensitization Potential for allergic reaction upon repeated contact.[4]Avoid prolonged or repeated skin contact.
Environmental Hazard Nitrogen-containing heterocyclic compounds can be persistent and toxic to aquatic life.[1]Prevent release into the environment.[5][6]

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system of safety, from waste generation to final disposal.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the cornerstone of safe chemical waste management.

  • Waste Streams: Collect waste 3-(3-Phenoxybenzyl)amino-β-carboline in a dedicated, properly labeled hazardous waste container.[6] This includes:

    • Neat (unadulterated) compound.

    • Contaminated consumables (e.g., pipette tips, weigh boats, gloves, absorbent paper).

    • Solutions containing the compound.

  • Incompatible Materials: Do not mix this waste stream with other chemical waste unless their compatibility is confirmed. Based on general principles, avoid mixing with strong oxidizing agents.[4]

Step 2: Container Selection and Labeling
  • Container Choice: Use a chemically resistant, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the following information:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "3-(3-Phenoxybenzyl)amino-β-carboline "

    • An approximate concentration and volume.

    • The date accumulation started.

    • The primary hazards (e.g., "Toxic," "Irritant").

Step 3: On-site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory. This area should be cool, dry, and well-ventilated.[6]

  • Secondary Containment: Place the waste container in a secondary container (such as a chemical-resistant tray or bin) to contain any potential leaks.

  • Time Limits: Adhere to your institution's and local regulations regarding the maximum time hazardous waste can be stored in a satellite accumulation area.

Step 4: Arranging for Final Disposal
  • Contact Your EHS Office: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[6]

  • Provide Information: Be prepared to provide the EHS office with all the information from the waste label.

  • Final Disposal Method: The most appropriate disposal method, likely high-temperature incineration, will be determined by the licensed disposal facility.[7][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_0 In the Laboratory cluster_1 Disposal Process A Waste Generation (Neat compound, contaminated items, solutions) B Segregate Waste (Dedicated container, avoid mixing) A->B C Select & Label Container ('Hazardous Waste', full chemical name, date) B->C D Store in Satellite Accumulation Area (Cool, dry, ventilated, secondary containment) C->D E Contact EHS Office (Schedule waste pickup) D->E When container is full or storage time limit is reached F Provide Waste Information (Contents, hazards) E->F G Professional Disposal (High-temperature incineration by licensed facility) F->G

Caption: Workflow for the safe disposal of 3-(3-Phenoxybenzyl)amino-β-carboline.

Emergency Procedures: Spill and Exposure Management

Immediate and correct response to a spill or exposure is critical.

Spill Cleanup Protocol

Should a spill occur, follow these steps to mitigate the hazard:

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if the substance is aerosolized, evacuate the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and two pairs of chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or cat litter.[9] Work from the outside of the spill inward to prevent spreading.

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination:

    • Wipe the spill area with a cloth dampened with a mild detergent and water solution.[10]

    • Follow with a wipe of 70% ethanol.

    • All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup.

Spill Response Decision Tree

SpillResponse Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small, Contained Spill Assess->SmallSpill Manageable LargeSpill Large Spill or Aerosolized Assess->LargeSpill Unmanageable Alert Alert Personnel SmallSpill->Alert Evacuate Evacuate Area & Call EHS LargeSpill->Evacuate DonPPE Don Appropriate PPE Alert->DonPPE Contain Contain with Inert Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision-making process for spill response.

Personnel Exposure
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[5][10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion: A Commitment to Safety

The proper disposal of 3-(3-Phenoxybenzyl)amino-β-carboline is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide, researchers can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific safety protocols and your EHS office for guidance.

References

  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. OAE Publishing Inc. [Link]

  • Ma, C., et al. (2025, August 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. PubMed. [Link]

  • Carboline. (n.d.). Material Safety Data Sheet. [Link]

  • Ma, C., et al. (2025, March 1). Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. ResearchGate. [Link]

  • Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET: 3-Phenoxybenzyl Alcohol. [Link]

  • Carboline Company. (2015, August 13). Safety Data Sheet prepared to UN GHS Revision 3. [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. [Link]

  • Carboline. (2024, November 5). Safety Data Sheet Prepared in Accordance with HCS 29 C.F.R. 1910.1200. [Link]

  • Carboline. (n.d.). Safety Data Sheet Prepared in Accordance with HCS 29 CFR 1910.1200. [Link]

  • Carboline. (n.d.). GHS SDS. [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. [Link]

  • University of Pittsburgh Radiation Safety. (n.d.). Spills and Emergencies. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. [Link]

  • Health and Safety Executive. (n.d.). Chemical disinfection of blood or body fluid spillage. [Link]

  • Medbox. (n.d.). GUIDELINES FOR DESTRUCTION OF MEDICINES AND HEALTH PRODUCTS. [Link]

  • World Health Organization Learning Management System. (n.d.). Types of Pharmaceutical Waste and How to Dispose of Them. [Link]

  • Carboline. (n.d.). Material Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (2025, August 27). β-Carboline: a privileged scaffold from nature for potential antimalarial activity. [Link]

  • MDPI. (2024, October 31). Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles. [Link]

  • ACS Publications. (2024, March 14). Synthesis of Tetrahydro-β-carboline Derivatives under Electrochemical Conditions in Deep Eutectic Solvents. [Link]

  • ResearchGate. (n.d.). Extraction of β-Carboline alkaloids and preparation of extract nanoparticles from Peganum harmala L. capsules using supercritical fluid technique. [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Phenoxybenzyl)amino-|A-carboline

Comprehensive Operational and Safety Guide for Handling 3-(3-Phenoxybenzyl)amino-|A-carboline Executive Summary & Chemical Profile As a Senior Application Scientist, I cannot overstate the importance of rigorous safety p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Safety Guide for Handling 3-(3-Phenoxybenzyl)amino-|A-carboline

Executive Summary & Chemical Profile

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling potent cytotoxic agents in the laboratory. 3-(3-Phenoxybenzyl)amino-|A-carboline (also widely designated in literature as 3-(3-Phenoxybenzyl)amino-β-carboline; CAS: 1327080-54-5) is a highly potent tubulin inhibitor[1]. By selectively degrading αβ-tubulin heterodimers, this compound disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis[2].

While these properties make it an invaluable pharmacological agent for anticancer research[1], they also render it a severe occupational hazard. Unprotected exposure via inhalation, dermal absorption, or ingestion can result in severe tissue toxicity, mitotic disruption in healthy cells, and potential teratogenic effects. This guide provides a self-validating, step-by-step operational framework to ensure absolute personnel safety and environmental containment.

Mechanistic Rationale for Stringent Safety Protocols

In advanced chemical handling, understanding the mechanism of action is critical for validating our safety choices. Tubulin is a ubiquitous and essential structural protein in all eukaryotic cells. Because 3-(3-Phenoxybenzyl)amino-|A-carboline specifically denatures tubulin and predisposes it to ubiquitinylation and degradation[1], any accidental exposure to mucous membranes or the respiratory tract will immediately compromise cellular integrity in those tissues. Safety is not just about compliance; it is about physically blocking the molecule's access to your cellular cytoskeleton.

Mechanism Compound 3-(3-Phenoxybenzyl)amino-|A-carboline Target αβ-Tubulin Heterodimers (Selective Degradation) Compound->Target CellCycle G2/M Phase Arrest (Mitotic Disruption) Target->CellCycle Apoptosis Apoptosis (Cell Death) CellCycle->Apoptosis Hazard Human Exposure Risk: Tissue Toxicity CellCycle->Hazard Safety Implication

Mechanistic pathway of 3-(3-Phenoxybenzyl)amino-|A-carboline and its occupational hazard.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE system must be strictly adhered to. The logic here is redundancy: if one barrier fails, a secondary barrier prevents physiological exposure.

PPE CategorySpecificationMechanistic Justification & Causality
Hand Protection Double-gloved Nitrile (Minimum 8 mil thickness).Prevents dermal absorption. Double gloving ensures that if the outer glove is breached by solvents (e.g., DMSO), the inner glove provides a continuous barrier.
Eye/Face Protection splash goggles AND a full face shield.Protects ocular mucosa from micro-particulate aerosolization during weighing and liquid splashes during reconstitution.
Body Protection Disposable, chemically resistant Tyvek suit or a dedicated, fluid-resistant lab coat with knit cuffs.Prevents powder accumulation on personal clothing. Knit cuffs prevent wrist exposure between the glove and sleeve.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Blocks inhalation of fine crystalline powders (Molecular Weight: 365.4 g/mol [3]), which could cause severe respiratory tract apoptosis.
Engineering Controls Class II, Type B2 Biological Safety Cabinet (BSC) or a highly ventilated Chemical Fume Hood.Primary containment. Ensures that any aerosolized particulates are actively drawn away from the operator's breathing zone and HEPA-filtered.

Operational Workflow: Preparation, Handling, and Decontamination

The following step-by-step methodology ensures a closed-loop handling system, minimizing the risk of environmental contamination.

Workflow Prep 1. Preparation Don PPE & Verify Fume Hood Flow Weighing 2. Dispensing Use Static-Free Spatula Prep->Weighing Dissolution 3. Dissolution Reconstitute in DMSO (Closed Vial) Weighing->Dissolution Decon 4. Decontamination Clean Surfaces with 10% Bleach Dissolution->Decon Disposal 5. Waste Disposal Seal in Hazardous Containers Decon->Disposal

Step-by-step operational workflow for the safe handling of 3-(3-Phenoxybenzyl)amino-|A-carboline.

Step-by-Step Handling Protocol:
  • Preparation and Verification:

    • Verify that the Chemical Fume Hood or BSC has a face velocity of at least 80-100 feet per minute (fpm).

    • Don all PPE as specified in the matrix. Inspect gloves for pinhole leaks.

    • Place a disposable, absorbent bench pad (spill mat) inside the hood to catch any micro-spills.

  • Weighing and Dispensing:

    • Allow the compound vial to equilibrate to room temperature inside a desiccator before opening to prevent condensation, which can degrade the chemical or alter its mass.

    • Use an anti-static ionizer gun on the spatula and weigh boat. Because 3-(3-Phenoxybenzyl)amino-|A-carboline is a dry powder[3], static charge can cause the powder to aerosolize or cling to gloves.

    • Carefully weigh the required amount using a calibrated analytical balance located strictly inside the fume hood.

  • Dissolution (Reconstitution):

    • Transfer the powder to a sealable glass vial (e.g., amber glass to prevent potential photolytic degradation).

    • Add the appropriate solvent (typically high-purity DMSO for carboline derivatives) slowly.

    • Seal the vial tightly with a septum cap before vortexing or sonicating. Never vortex an open tube containing a cytotoxic agent.

  • Decontamination:

    • Once the solution is prepared, wipe down the exterior of the sealed vial with 70% ethanol.

    • Carefully fold the disposable bench pad inward to trap any residual dust and discard it in the solid hazardous waste bin.

    • Wipe down the balance and fume hood surfaces with a 10% sodium hypochlorite (bleach) solution to chemically degrade residual organics, followed by 70% ethanol to remove bleach residue.

Emergency Response and Waste Disposal Plans

Spill Response:

  • Solid Spill: Do NOT sweep. Cover the powder gently with absorbent paper towels dampened with the compound's solvent (e.g., DMSO or ethanol) to prevent aerosolization. Carefully scoop the towels into a hazardous waste bag.

  • Liquid Spill: Cover with chemical absorbent pads. Wipe the area with 10% bleach, followed by soap and water.

  • Personnel Exposure: In case of dermal contact, immediately remove contaminated PPE and flush the skin with copious amounts of water for at least 15 minutes. Seek immediate medical evaluation, providing the physician with the compound's mechanism (tubulin inhibitor/apoptosis inducer)[1].

Waste Disposal:

  • Solid Waste: All contaminated consumables (spill mats, gloves, weigh boats, empty vials) must be placed in a clearly labeled, leak-proof hazardous waste container designated for "Cytotoxic/Antineoplastic Waste."

  • Liquid Waste: Any unused solutions or solvent washes must be collected in a compatible, sealed liquid waste carboy. Do not mix with incompatible chemicals (e.g., strong oxidizers).

  • Final Disposition: All waste must be handled by a certified hazardous waste contractor for high-temperature incineration. Do not flush any quantity down the sink.

References

  • PubChem Compound Summary for CID 56666556 . "3-(3-Phenoxybenzyl)amino-|A-carboline." National Center for Biotechnology Information. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA) . "Personal Protective Equipment." United States Department of Labor. Available at:[Link]

Sources

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